molecular formula C7H14FNO B1343734 4-Fluoro-1-methyl-4-piperidinemethanol CAS No. 1000341-04-7

4-Fluoro-1-methyl-4-piperidinemethanol

Cat. No.: B1343734
CAS No.: 1000341-04-7
M. Wt: 147.19 g/mol
InChI Key: ZACQKYSISKMVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-methyl-4-piperidinemethanol (CAS 1000341-04-7) is a fluorinated piperidine derivative with the molecular formula C7H14FNO and a molecular weight of 147.19 g/mol . This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its application as a spacer or linker for constructing complex hybrid molecules . For instance, it has been utilized in the synthesis of novel oxazolidinone-fluoroquinolone hybrid antibiotics, where its structure helps connect two distinct pharmacophores to create compounds with potent activity against Gram-positive bacteria, including drug-resistant strains . The fluorinated piperidine scaffold is also a common feature in compounds targeting the central nervous system, suggesting potential applications in the development of neuropsychiatric therapeutics . Researchers value this reagent for its ability to impart specificity and fine-tune the chemical properties of final target molecules . The product is for Research Use Only and is not intended for diagnostic or therapeutic use. Safety Information: This compound has the GHS Signal Word "Warning" and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated place. The recommended storage condition is at room temperature and in a dry environment .

Properties

IUPAC Name

(4-fluoro-1-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACQKYSISKMVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646926
Record name (4-Fluoro-1-methylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-04-7
Record name 4-Fluoro-1-methyl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluoro-1-methylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for interacting with biological targets. The strategic incorporation of fluorine into such scaffolds has become a leading strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.

This guide focuses on 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7), a specialized building block that combines the piperidine scaffold with a quaternary stereocenter containing both a fluorine atom and a hydroxymethyl group. This unique arrangement offers a three-dimensional exit vector for further chemical elaboration, making it a potentially valuable intermediate for creating novel chemical entities with precisely engineered properties. While detailed literature on this specific compound is sparse, this guide provides a comprehensive overview based on established chemical principles and analogous transformations, offering field-proven insights into its synthesis, properties, and potential applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are predicted based on its structure and data from analogous compounds, as experimental data is not widely published.

PropertyValue / DescriptionSource(s)
CAS Number 1000341-04-7[1][2][3]
Molecular Formula C₇H₁₄FNO[1][3]
Molecular Weight 147.19 g/mol [1][2]
IUPAC Name (4-Fluoro-1-methylpiperidin-4-yl)methanolN/A
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature.N/A
Predicted pKa The tertiary amine is expected to have a pKa in the range of 8.5-9.5. The presence of the electronegative fluorine atom at the 4-position will slightly decrease the basicity compared to its non-fluorinated analog, 1-methyl-4-piperidinemethanol.[4]
Predicted Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated, though it may form salts in acidic aqueous solutions.N/A

Proposed Synthesis and Mechanistic Rationale

Currently, a validated, step-by-step synthesis for this compound is not publicly available in peer-reviewed literature. However, a robust and logical synthetic route can be proposed based on well-established transformations in organic chemistry. The following two-step pathway, starting from the commercially available 1-methyl-4-piperidone, represents a chemically sound and practical approach.

Workflow for Proposed Synthesis

G cluster_0 Step 1: Carbon Addition cluster_1 Step 2: Deoxyfluorination A 1-Methyl-4-piperidone D Intermediate: 1-Methyl-4-(hydroxymethyl)piperidin-4-ol A->D 1. Reagent C, THF, 0°C to RT B Paraformaldehyde B->D 2. Quench C Grignard Reagent (e.g., MeMgBr) or Organolithium (e.g., n-BuLi) E Intermediate: 1-Methyl-4-(hydroxymethyl)piperidin-4-ol G Final Product: This compound E->G DCM, -78°C to RT F Fluorinating Agent (e.g., DAST, Deoxo-Fluor®)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Methyl-4-(hydroxymethyl)piperidin-4-ol (Tertiary Diol Intermediate)

The initial step involves the creation of the tertiary alcohol at the C4 position while simultaneously introducing the required hydroxymethyl group. A plausible method is a Grignard or organolithium-mediated addition to the ketone.

Experimental Protocol:

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-methyl-4-piperidone (1.0 eq). Anhydrous tetrahydrofuran (THF) is added as the solvent.

  • Reagent Preparation: In a separate flask, a Grignard reagent such as methylmagnesium bromide (MeMgBr, ~1.1 eq) in THF is prepared, or a solution of n-butyllithium (n-BuLi) is used.

  • Reaction: The flask containing the piperidone is cooled to 0°C in an ice bath. The organometallic reagent is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Addition of Carbon Source: The reaction is then cooled back to 0°C, and paraformaldehyde (1.5 eq), previously dried under vacuum, is added portion-wise. This introduces the hydroxymethyl group.

  • Work-up and Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is stirred for 30 minutes.

  • Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product, 1-methyl-4-(hydroxymethyl)piperidin-4-ol, can be purified by column chromatography on silica gel.

Causality and Rationale:

  • The use of a strong organometallic reagent like a Grignard or organolithium is necessary to perform a nucleophilic attack on the carbonyl carbon of the piperidone.

  • Paraformaldehyde serves as an anhydrous source of formaldehyde for the subsequent reaction to form the primary alcohol.

  • A careful aqueous quench is critical to protonate the resulting alkoxides and to neutralize any remaining reactive organometallic species.

Step 2: Deoxyfluorination of the Tertiary Alcohol

The construction of a tertiary C-F bond is often challenging due to competing elimination reactions. Modern deoxyfluorination reagents are designed to minimize these side reactions.[5][6]

Experimental Protocol:

  • Reactor Setup: A dry, inert-atmosphere flask (e.g., made of polyethylene or Teflon, as DAST can etch glass) is charged with the intermediate diol, 1-methyl-4-(hydroxymethyl)piperidin-4-ol (1.0 eq), and dissolved in anhydrous dichloromethane (DCM).

  • Fluorination: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.1-1.5 eq) in DCM is added dropwise.

  • Reaction Monitoring: The reaction is stirred at -78°C for one hour and then allowed to slowly warm to room temperature overnight. Progress is monitored by TLC or ¹⁹F NMR.

  • Work-up and Quenching: The reaction is cooled back to 0°C and very carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and releases gas.

  • Extraction and Purification: The layers are separated, and the aqueous phase is extracted twice more with DCM. The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The final product, this compound, is purified by flash column chromatography.

Causality and Rationale:

  • DAST and its analogs are effective for the dehydroxylative fluorination of tertiary alcohols.[7] The reaction proceeds via an intermediate alkoxy-sulfur difluoride, which is then displaced by fluoride in an Sₙ2 or Sₙ1-like mechanism.

  • The low reaction temperature (-78°C) is crucial to control the reactivity of the fluorinating agent and to suppress the formation of elimination byproducts (alkenes).

  • The primary alcohol is expected to be less reactive towards DAST under these conditions compared to the tertiary alcohol, allowing for selective fluorination. However, protection of the primary alcohol (e.g., as a silyl ether) prior to this step could be employed to guarantee selectivity if needed.

Predicted Spectroscopic Data

While experimental spectra are not available, the key features can be predicted to aid in characterization.

SpectrumPredicted Key Features
¹H NMR - N-CH₃: A singlet around 2.2-2.5 ppm. - Piperidine Ring Protons (CH₂): Complex multiplets between 1.5-3.0 ppm. Protons on carbons adjacent to the fluorine (C3 and C5) would likely show coupling to fluorine (²JH-F or ³JH-F). - CH₂OH: A doublet around 3.5-3.8 ppm, showing coupling to the fluorine atom (³JH-F). The OH proton would appear as a broad singlet.
¹³C NMR - C4 (C-F bond): A doublet with a large one-bond C-F coupling constant (¹JC-F) in the range of 80-100 ppm. - CH₂OH: A doublet with a smaller two-bond C-F coupling constant (²JC-F) around 65-70 ppm. - Piperidine Ring Carbons: Signals between 25-60 ppm. Carbons at C3 and C5 will show two-bond C-F coupling. - N-CH₃: A singlet around 45 ppm.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with adjacent protons, would be observed.
Mass Spec (EI) M⁺: A molecular ion peak at m/z = 147. Fragmentation: Expect loss of H₂O (m/z = 129), loss of CH₂OH (m/z = 116), and fragmentation of the piperidine ring.

Applications in Research and Drug Development

This compound is a valuable building block for introducing a fluorinated quaternary center into lead compounds. Its utility stems from several key areas:

  • Scaffold Decoration and Vectorial Elaboration: The primary alcohol serves as a handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, converted to an amine, or used in ether or ester linkages to explore the surrounding chemical space of a target protein. The fluorine atom locks the stereochemistry at C4 and provides a defined vector for the hydroxymethyl group.

  • Modulation of Physicochemical Properties: The introduction of the fluoro-hydroxymethyl motif can fine-tune key drug-like properties. The fluorine atom can lower the pKa of the piperidine nitrogen, potentially reducing off-target effects related to basicity, such as hERG channel affinity.[4] It also increases metabolic stability by blocking a potential site of oxidation.

  • Fragment-Based Drug Discovery (FBDD): As a small, three-dimensional fragment, this compound is well-suited for FBDD screening campaigns. Its defined structure and functional handles can provide high-quality starting points for developing more potent and selective inhibitors.

Conclusion

This compound represents a sophisticated chemical tool for medicinal chemists and drug discovery professionals. Although not widely characterized in public literature, its synthesis is feasible through established chemical methods. By providing a fluorinated, three-dimensional anchor point with a functional handle for further elaboration, it offers a powerful strategy for optimizing lead compounds and exploring new chemical space. The insights provided in this guide, from its proposed synthesis to its potential applications, are intended to empower researchers to leverage this and similar fluorinated building blocks in the pursuit of novel therapeutics.

References

A Technical Guide to the Structure Elucidation of (4-Fluoro-1-methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated aliphatic heterocycles, such as (4-Fluoro-1-methylpiperidin-4-yl)methanol, are increasingly important building blocks in medicinal chemistry due to the unique pharmacological properties conferred by the fluorine atom. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the unambiguous structure elucidation of this compound. We delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (COSY, HSQC). By synthesizing data from these orthogonal methods, we establish a self-validating workflow for confirming the molecular structure with the highest degree of confidence.

Introduction and Strategic Overview

(4-Fluoro-1-methylpiperidin-4-yl)methanol is a small molecule featuring a piperidine core, a common scaffold in pharmaceuticals.[1] The presence of a fluorine atom at the C4 position, which also bears a hydroxymethyl group, introduces specific stereoelectronic properties that can influence metabolic stability, lipophilicity, and binding affinity. Therefore, unequivocal confirmation of its constitution—the precise arrangement of atoms and bonds—is a critical prerequisite for its use in any research or development context.

A multi-faceted analytical approach is mandatory for robust structure elucidation.[2] No single technique can provide all the necessary information. This guide employs an integrated strategy, leveraging the strengths of several spectroscopic methods to build a cohesive and definitive structural proof.

The overall workflow for this elucidation is as follows:

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Atom Environments) MS->NMR_1D IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) (Bonding Framework) NMR_1D->NMR_2D Final Final Structure Confirmation NMR_2D->Final

Caption: Integrated workflow for structure elucidation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for (4-Fluoro-1-methylpiperidin-4-yl)methanol.

References

A Technical Guide to the Synthesis of Key Precursors for 4-Fluoro-1-methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, making fluorinated piperidines highly valuable building blocks for drug discovery.[3] This guide provides an in-depth technical overview of a robust and logical synthetic pathway for preparing precursors to 4-Fluoro-1-methyl-4-piperidinemethanol, a molecule featuring a challenging quaternary stereocenter containing both a fluorine atom and a hydroxymethyl group. We will dissect the strategic decisions behind the chosen synthetic route, focusing on the synthesis and functionalization of the key starting material, 1-methyl-4-piperidone, through a multi-step sequence involving organometallic addition, deoxyfluorination, and reduction.

Strategic Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in the construction of the C4-quaternary center. A logical retrosynthetic approach simplifies this complex target into more manageable precursors, highlighting 1-methyl-4-piperidone as an ideal and commercially available starting point.

The proposed disconnection strategy is as follows:

  • The target alcohol (1 ) can be obtained by the reduction of a corresponding ester precursor (2 ). This is a reliable and high-yielding transformation.

  • The fluoro-ester (2 ) can be synthesized from its corresponding tertiary alcohol (3 ) via a deoxyfluorination reaction. This step is critical for installing the fluorine atom.

  • The tertiary hydroxy-ester (3 ) is accessible through the reaction of a ketone, 1-methyl-4-piperidone (4 ), with an organometallic acetate enolate equivalent.

This pathway is strategically sound because it utilizes the electrophilic carbonyl of 1-methyl-4-piperidone as a handle for constructing the carbon framework before tackling the more challenging fluorination step.

G Retrosynthetic Analysis mol1 Target Molecule (1) This compound mol2 Fluoro-Ester Precursor (2) mol1->mol2 Reduction mol3 Hydroxy-Ester Intermediate (3) mol2->mol3 Deoxyfluorination mol4 Key Starting Material (4) 1-Methyl-4-piperidone mol3->mol4 Reformatsky Reaction G Forward Synthesis: Key Steps cluster_0 Reformatsky Reaction cluster_1 Deoxyfluorination cluster_2 Reduction Piperidone 1-Methyl-4-piperidone (4) HydroxyEster Hydroxy-Ester (3) Piperidone->HydroxyEster 1. Ethyl bromoacetate, Zn 2. H₃O⁺ workup FluoroEster Fluoro-Ester (2) HydroxyEster->FluoroEster DAST or Deoxo-Fluor® Target Target Alcohol (1) FluoroEster->Target LiAlH₄

References

An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-1-methyl-4-piperidinemethanol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom into small molecules can significantly modulate their physicochemical and pharmacological properties, making this compound a valuable building block for novel therapeutics.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a piperidine ring N-methylated and substituted at the 4-position with both a fluorine atom and a hydroxymethyl group.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C7H14FNO[1][2]
Molecular Weight 147.19 g/mol [1][2]
CAS Number 1000341-04-7[1][2]
MDL Number MFCD09880180[2]
Canonical SMILES CN1CCC(F)(CO)CC1[3]
Structural Representation

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

While specific, detailed published syntheses for this compound are not widely available in peer-reviewed literature, a plausible synthetic route can be devised based on established organofluorine chemistry and the synthesis of analogous compounds. The following proposed synthesis starts from the commercially available 1-methylpiperidin-4-one.

Proposed Synthetic Workflow

G start 1-Methylpiperidin-4-one step1 Reformatsky-type Reaction (e.g., with BrCH2CO2Et, Zn) start->step1 intermediate1 Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate step1->intermediate1 step2 Fluorination (e.g., DAST or Deoxo-Fluor) intermediate1->step2 intermediate2 Ethyl 2-(4-fluoro-1-methylpiperidin-4-yl)acetate step2->intermediate2 step3 Reduction (e.g., LiAlH4) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

  • To a stirred suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), add a solution of ethyl bromoacetate.

  • Heat the mixture to initiate the reaction.

  • Once the reaction is initiated, add a solution of 1-methylpiperidin-4-one in anhydrous THF dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue stirring at reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Rationale: The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from ketones. This approach creates the necessary carbon framework and the tertiary alcohol that will be subsequently fluorinated.

Step 2: Synthesis of Ethyl 2-(4-fluoro-1-methylpiperidin-4-yl)acetate

  • Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) and cool the solution in an ice bath.

  • Slowly add a solution of a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: DAST is a common reagent for deoxofluorination, converting hydroxyl groups to fluorine atoms. This step is critical for introducing the fluorine atom at the C4 position.

Step 3: Synthesis of this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C, add a solution of the fluorinated ester from Step 2 in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functionality to the primary alcohol without affecting the newly introduced fluorine atom. This mirrors the synthesis of the non-fluorinated analog, 1-methyl-4-piperidinemethanol.[4]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorine atom can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The 4-fluoro-4-(hydroxymethyl)piperidine scaffold is therefore a valuable motif in drug design.

  • Metabolic Blocking: The fluorine atom can act as a metabolic shield, preventing oxidative metabolism at the C4 position of the piperidine ring, which can lead to improved pharmacokinetic profiles.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can affect the molecule's ionization state at physiological pH, influencing its absorption, distribution, and target engagement.

  • Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the piperidine ring, which may lead to enhanced binding to biological targets.

While specific drugs containing the this compound moiety are not prominently documented, the related 4-fluoropiperidine core is a key component in a variety of biologically active compounds, including those targeting the central nervous system.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The spectrum would be expected to show signals for the N-methyl group, the diastereotopic protons of the piperidine ring, and the methylene protons of the hydroxymethyl group. The protons on the carbons adjacent to the fluorine-bearing carbon would likely exhibit coupling to the ¹⁹F nucleus.

  • ¹³C NMR: The spectrum would show the characteristic signals for the piperidine ring carbons, the N-methyl carbon, and the hydroxymethyl carbon. The carbon atom bonded to fluorine would appear as a doublet due to C-F coupling.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (147.19 g/mol ).

Safety and Handling

As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated quaternary center and a primary alcohol offers multiple avenues for chemical elaboration. The strategic introduction of fluorine provides a powerful tool for fine-tuning the pharmacological properties of lead compounds, making this and related fluorinated piperidines important scaffolds in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

References

The Enigmatic Role of 4-Fluoro-1-methyl-4-piperidinemethanol in Medicinal Chemistry: A Structural Motif in Search of a Narrative

Author: BenchChem Technical Support Team. Date: January 2026

Despite the established significance of fluorinated piperidine scaffolds in modern drug discovery, a comprehensive profile of 4-Fluoro-1-methyl-4-piperidinemethanol remains conspicuously absent from the public scientific record. This in-depth analysis confronts this knowledge gap, exploring the theoretical potential of this unique building block through the lens of established medicinal chemistry principles while highlighting the current lack of specific data for this particular molecule.

The Strategic Advantage of Fluorination and the Piperidine Core

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system (CNS) and other therapeutic areas. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, crucial for optimal interaction with biological targets.

The introduction of a fluorine atom, particularly at the 4-position of the piperidine ring, can impart several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, prolonging the half-life of a drug molecule.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen. This reduction in basicity can enhance membrane permeability and oral bioavailability, as a greater fraction of the molecule exists in a neutral state at physiological pH.

  • Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation for improved target engagement.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

Postulated Synthesis and Physicochemical Properties

While a specific, validated synthetic protocol for this compound is not documented in the available literature, its synthesis can be logically inferred from established organofluorine chemistry and methods for piperidine functionalization. A plausible synthetic route could involve the fluorination of a suitable precursor, such as a 4-hydroxy or 4-keto piperidine derivative, followed by the introduction of the hydroxymethyl group.

Hypothetical Synthetic Pathway:

G Start 1-Methyl-4-piperidone Step1 Fluorination (e.g., DAST, Deoxofluor) Start->Step1 Intermediate1 4-Fluoro-1-methylpiperidine Step1->Intermediate1 Step2 Functionalization at C4 (e.g., Lithiation followed by reaction with formaldehyde) Intermediate1->Step2 Product This compound Step2->Product caption Fig. 1: A plausible, though unconfirmed, synthetic route to the target molecule.

Caption: A plausible, though unconfirmed, synthetic route to the target molecule.

The physicochemical properties of this compound can be predicted based on its structure. The presence of the polar hydroxyl and fluorine groups would likely confer a degree of water solubility, while the piperidine ring provides a lipophilic character.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 147.19 g/mol Based on the chemical formula C₇H₁₄FNO.
LogP Likely to be low to moderateBalance between the lipophilic piperidine ring and the polar hydroxyl and fluorine groups.
pKa Expected to be lower than non-fluorinated analogsThe electron-withdrawing effect of the fluorine atom will decrease the basicity of the piperidine nitrogen.
Hydrogen Bond Donors 1 (from the hydroxyl group)Important for interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the nitrogen and oxygen atoms)Important for interactions with biological targets.

Potential Applications in Drug Discovery: An Uncharted Territory

Given the absence of specific pharmacological data, the potential roles of this compound in medicinal chemistry are entirely theoretical. It is most likely envisioned as a building block or scaffold for the synthesis of more complex drug candidates. The combination of the fluorinated piperidine core and the reactive hydroxymethyl group offers several avenues for further chemical elaboration.

The hydroxymethyl group can serve as a handle for the attachment of various other functionalities through reactions such as etherification, esterification, or conversion to an amine. This would allow for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential Therapeutic Areas for Derivatives:

Based on the prevalence of the fluorinated piperidine motif in known bioactive molecules, derivatives of this compound could potentially be investigated for activity in:

  • Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting CNS receptors and enzymes.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated heterocyclic moieties.

  • Infectious Diseases: The piperidine scaffold is found in a number of antibacterial and antiviral agents.

Illustrative Workflow for Utilizing the Building Block:

G cluster_0 Scaffold Synthesis & Characterization cluster_1 Library Generation & Screening cluster_2 Lead Optimization A Synthesis of This compound B Structural & Physicochemical Characterization A->B C Derivatization via -OH group B->C D High-Throughput Screening C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Lead Candidate Selection G->H caption Fig. 2: A conceptual workflow for the application of the scaffold in drug discovery.

Caption: A conceptual workflow for the application of the scaffold in drug discovery.

Conclusion: A Call for Further Investigation

This compound represents a fascinating yet underexplored molecule in the landscape of medicinal chemistry. While its structural components suggest significant potential as a valuable building block for the development of novel therapeutics, the current lack of published data on its synthesis, properties, and biological activity renders any discussion of its role speculative. This guide serves to highlight this knowledge gap and to encourage further research into this promising, yet enigmatic, chemical entity. The elucidation of its synthetic accessibility and a deeper understanding of its physicochemical properties are critical first steps towards unlocking its potential in the design of next-generation pharmaceuticals.

Potential Therapeutic Targets for 4-Fluoro-1-methyl-4-piperidinemethanol Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel CNS Therapeutics

The relentless pursuit of novel chemical entities with therapeutic potential in central nervous system (CNS) disorders is a cornerstone of modern medicinal chemistry. The piperidine scaffold is a privileged structure, ubiquitous in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a multitude of biological targets.[1][2] The strategic introduction of fluorine into this scaffold has emerged as a powerful tool to modulate basicity, metabolic stability, and target engagement, often leading to enhanced therapeutic profiles.[1][3] This guide focuses on the therapeutic potential of a specific subclass: 4-Fluoro-1-methyl-4-piperidinemethanol and its analogs. We will dissect the rationale for prioritizing specific therapeutic targets and provide a comprehensive roadmap for their experimental validation.

Deconstructing the Pharmacophore: An Analysis of this compound

The therapeutic potential of any molecule is intrinsically linked to its structure. The this compound scaffold possesses several key features that inform our target selection strategy:

  • The Piperidine Core: This saturated N-heterocycle provides a three-dimensional framework that is well-suited for presentation of pharmacophoric elements into the binding pockets of various receptors and transporters.[2][4]

  • N-Methylation: The methyl group on the piperidine nitrogen is a common feature in many CNS-active compounds. It influences the compound's basicity and can play a crucial role in interactions with target proteins.

  • 4-Hydroxymethyl Group: This polar substituent can participate in hydrogen bonding interactions within a binding site, potentially enhancing affinity and selectivity.

  • 4-Fluoro Group: The introduction of a fluorine atom at the 4-position is a critical modification. Fluorine's high electronegativity can significantly alter the pKa of the piperidine nitrogen, which can have a profound impact on target binding and selectivity.[1] Furthermore, the C-F bond can enhance metabolic stability.[3]

Prioritizing a Landscape of Potential Therapeutic Targets

Based on a comprehensive review of the literature concerning fluorinated piperidine derivatives and related structures, we have identified a high-priority list of potential therapeutic targets. The following sections will delve into the rationale for each target class and outline a strategic approach for validation.

Monoamine Transporters: The Dopamine (DAT) and Serotonin (SERT) Transporters

Rationale for Prioritization: The dopamine and serotonin transporters are critical regulators of neurotransmission and are well-established targets for a range of CNS disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5][6][7] Numerous piperidine-based compounds have been developed as high-affinity ligands for these transporters.[5][7][8] The presence of a 4-fluoro-benzyl group in some high-affinity DAT ligands suggests that the fluorinated piperidine core of our lead compound could be a key interacting moiety.[5] Similarly, derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have demonstrated high affinity for SERT.[6]

Experimental Validation Workflow:

Caption: Workflow for validating DAT and SERT as targets.

Sigma Receptors (σ1 and σ2): Enigmatic Targets with Broad Therapeutic Promise

Rationale for Prioritization: Sigma receptors are unique membrane-bound proteins implicated in a wide range of CNS pathologies, including neurodegenerative diseases, pain, and addiction.[9][10] The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[9][10][11][12] Notably, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective sigma-1 receptor ligands.[9] Given the structural similarities, it is plausible that this compound analogs could exhibit affinity for these receptors.

Experimental Validation Workflow:

References

Methodological & Application

Application Notes and Protocols for the Chromatographic Purification of 4-Fluoro-1-methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic pharmaceutical intermediates.

Abstract

This document provides a detailed guide to the chromatographic purification of 4-Fluoro-1-methyl-4-piperidinemethanol, a key fluorinated piperidine derivative of interest in pharmaceutical research.[1][2] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and binding affinity, but also presenting unique purification challenges.[3] This guide outlines tailored strategies employing Reverse-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC) to achieve high purity of the target compound. We will delve into the mechanistic basis for each technique's suitability, provide step-by-step protocols, and offer data-driven insights for method optimization and troubleshooting.

Introduction: The Purification Challenge of a Polar, Fluorinated Amine

This compound (MW: 147.19 g/mol , Formula: C₇H₁₄FNO) is a polar, basic compound.[4] Its structure, featuring a tertiary amine (a potential basic center), a hydroxyl group, and an electronegative fluorine atom, results in high polarity. Such characteristics can make purification by traditional normal-phase chromatography on silica gel challenging due to strong, often irreversible, adsorption. Conversely, in standard reverse-phase chromatography, highly polar compounds may exhibit poor retention, eluting with or near the solvent front.[5]

The strategic selection of a chromatographic technique is therefore paramount to developing a robust and efficient purification workflow. This guide will explore three powerful approaches to address these challenges.

Strategic Approach to Purification Method Selection

The choice of chromatographic mode is dictated by the physicochemical properties of this compound and the desired scale of purification. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

Caption: Method selection workflow for the purification of this compound.

Reverse-Phase HPLC (RP-HPLC) Protocol

While challenging for highly polar compounds, RP-HPLC can be effectively optimized for the purification of this compound. The key is to enhance retention and improve peak shape. The use of a mobile phase with a low pH will protonate the tertiary amine, increasing its polarity but potentially improving its interaction with end-capped silica phases and reducing peak tailing.

Rationale for Method Parameters
  • Stationary Phase: A C18 stationary phase is a versatile starting point.[6][7] For increased retention of polar compounds, a column with a high surface area and dense bonding is recommended.

  • Mobile Phase: A mixture of water and acetonitrile or methanol is standard.[8] The addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial for protonating the basic piperidine nitrogen. This minimizes silanol interactions and results in sharper peaks.

  • Gradient Elution: A gradient from high aqueous to high organic content will be necessary to elute the compound while separating it from less polar impurities.

Experimental Protocol

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Crude this compound dissolved in Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

  • Sample Injection: Inject the dissolved crude product onto the column.

  • Gradient Elution: Run the gradient as detailed in the table below.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Gradient Profile and Expected Outcome
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
095520
295520
20505020
2259520
2559520
2695520
3095520

Expected Outcome: The target compound is expected to elute as a sharp, symmetrical peak. Purity should exceed 98% as determined by analytical HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

HILIC is an excellent alternative to RP-HPLC for the purification of highly polar compounds.[2][9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent.[10] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[2]

Rationale for Method Parameters
  • Stationary Phase: A bare silica or an amino-propyl bonded phase is a good starting point for HILIC separations of basic compounds.[9]

  • Mobile Phase: Acetonitrile is the most common weak solvent, and water is the strong solvent.[5] The addition of a buffer, such as ammonium formate or ammonium acetate, is essential for controlling the pH and ionic strength, which significantly impacts retention and peak shape.[9]

Experimental Protocol

Instrumentation and Materials:

  • Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Silica or Amino-propyl HILIC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Crude this compound dissolved in Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes to ensure the formation of the aqueous layer.

  • Sample Injection: Inject the dissolved crude product.

  • Gradient Elution: Apply a gradient from high organic to a higher aqueous concentration.

  • Fraction Collection: Collect fractions based on the detector signal.

  • Purity Analysis and Isolation: Follow the same procedure as for RP-HPLC.

Data Presentation: HILIC Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0100020
2100020
20505020
22010020
25010020
26100020
30100020

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Purification

SFC has emerged as a powerful technique for the purification of pharmaceutical compounds, particularly for chiral separations.[11] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase component.[12] SFC offers several advantages, including faster separations, reduced solvent consumption, and lower environmental impact.[13] For a molecule like this compound, which may exist as enantiomers if a chiral center is present or introduced during synthesis, SFC is an ideal choice for enantiomeric separation.

Rationale for Method Parameters
  • Mobile Phase: Supercritical CO₂ modified with a polar organic solvent (co-solvent) such as methanol.[12] For basic compounds, the addition of a small amount of a basic additive like diethylamine (DEA) or isopropylamine is often necessary to improve peak shape and recovery.

  • Stationary Phase: For achiral separations, a variety of polar stationary phases can be used. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[11]

Experimental Protocol (Chiral Separation Example)

Instrumentation and Materials:

  • Preparative SFC system with a UV detector and back-pressure regulator

  • Chiral stationary phase column (e.g., cellulose or amylose-based)

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol with 0.2% Diethylamine

  • Crude this compound dissolved in methanol

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Sample Injection: Inject the sample solution.

  • Elution: Run an isocratic or gradient elution as determined during method development.

  • Fraction Collection: Collect fractions corresponding to the separated enantiomers.

  • Purity and Enantiomeric Excess (ee) Analysis: Analyze the collected fractions by analytical chiral SFC or HPLC to determine purity and ee.

  • Product Isolation: Evaporate the co-solvent from the collected fractions.

Data Presentation: Typical SFC Conditions
ParameterValue
ColumnChiralpak IA (or similar)
Mobile Phase70:30 CO₂:(Methanol + 0.2% DEA)
Flow Rate50 g/min
Back Pressure120 bar
Temperature35 °C

Troubleshooting and Optimization

The following diagram outlines a logical approach to troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Start Problem Encountered Poor_Retention_RP Poor Retention in RP-HPLC Start->Poor_Retention_RP Tailing_Peaks Tailing Peaks Start->Tailing_Peaks Poor_Resolution Poor Resolution Start->Poor_Resolution Sol_Poor_Retention Solution: - Switch to HILIC - Use a more retentive RP column (e.g., phenyl-hexyl) - Decrease initial organic % Poor_Retention_RP->Sol_Poor_Retention Sol_Tailing_Peaks Solution: - Add/increase acidic (RP) or basic (SFC) modifier - Use a column with high-purity silica - Check for column overload Tailing_Peaks->Sol_Tailing_Peaks Sol_Poor_Resolution Solution: - Optimize gradient slope (make it shallower) - Change organic modifier (e.g., MeOH to ACN) - Try an orthogonal method (RP vs. HILIC) Poor_Resolution->Sol_Poor_Resolution

Caption: Troubleshooting guide for common purification issues.

Conclusion

The successful purification of this compound requires a thoughtful approach to chromatographic method development. By understanding the physicochemical properties of this polar, fluorinated amine, researchers can select and optimize from a range of powerful techniques, including modified Reverse-Phase HPLC, HILIC, and SFC. The protocols and strategies outlined in this guide provide a robust framework for achieving high purity, enabling the advancement of research and development in the pharmaceutical industry.

References

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 4-Fluoro-1-methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Fluoro-1-methyl-4-piperidinemethanol and its process-related impurities and degradation products. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization strategy with a suitable UV-active agent is employed. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability studies in a pharmaceutical development setting.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and sensitive analytical method for its purity assessment is essential.

This application note addresses the analytical challenge posed by the structure of this compound, which, like many piperidine derivatives, lacks a native chromophore, precluding direct UV detection at typical HPLC wavelengths.[1][2] To overcome this, a pre-column derivatization method using a UV-active tagging agent is implemented. This approach enhances the detectability of the analyte and allows for sensitive quantification.

The developed HPLC method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.[3][4] This is achieved through forced degradation studies, where the drug substance is subjected to various stress conditions as recommended by ICH guidelines.[5][6] The method validation is performed in alignment with ICH Q2(R1) to demonstrate its suitability for its intended purpose.[7][8][9]

Experimental

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Derivatizing Reagent: 4-Nitrobenzoyl chloride

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Phosphoric Acid

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector is used.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Condition Selection:

  • Column: A C18 column is a versatile and robust choice for reversed-phase chromatography, suitable for separating a wide range of small molecules.[10][11]

  • Mobile Phase: A phosphate buffer provides good pH control for reproducible chromatography of basic compounds like piperidines. Acetonitrile is a common organic modifier offering good peak shape and resolution.

  • Gradient Elution: A gradient program is employed to ensure the elution of both the derivatized analyte and any potential impurities with varying polarities within a reasonable runtime.

  • Detection Wavelength: The derivatizing agent, 4-nitrobenzoyl chloride, introduces a nitrobenzene chromophore, which has a strong absorbance at approximately 254 nm.

Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

3.1.2. Working Standard and Sample Solution (0.1 mg/mL)

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to volume with the 50:50 acetonitrile/water mixture.

Pre-column Derivatization Protocol
  • To 100 µL of the working standard or sample solution in a suitable vial, add 200 µL of 100 mM sodium bicarbonate buffer (pH ~8.5).

  • Add 200 µL of a 10 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile.

  • Vortex the mixture for 1 minute.

  • Incubate the mixture at 50 °C for 30 minutes in a water bath or heating block.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 1 M hydrochloric acid to quench the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Derivatization_Workflow cluster_prep Solution Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte Solution (Standard or Sample) Mix Mix & Vortex Analyte->Mix Buffer Sodium Bicarbonate Buffer Buffer->Mix Reagent 4-Nitrobenzoyl Chloride in Acetonitrile Reagent->Mix Incubate Incubate at 50°C Mix->Incubate 30 min Quench Quench with HCl Incubate->Quench Filter Filter (0.45 µm) Quench->Filter HPLC Inject into HPLC Filter->HPLC

Caption: Workflow for the pre-column derivatization of this compound.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent prepared with the derivatization procedure).

  • Inject the derivatized working standard solution five times to check for system suitability.

  • Inject the derivatized sample solutions.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[7][8][12]

System Suitability

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)
Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][13] The reference standard was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies should show that the main peak is well-resolved from any degradation product peaks, demonstrating the method's specificity.

Forced_Degradation_Logic API API Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Logical relationship of forced degradation studies for method specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of the derivatized standard. The peak area versus concentration data was plotted, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.

The relative standard deviation (RSD) of the results was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Table 3: Summary of Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
LOD Reportable
LOQ Reportable

Conclusion

The developed RP-HPLC method with pre-column derivatization is a sensitive, specific, accurate, and precise method for the purity determination of this compound. The successful validation and forced degradation studies demonstrate its stability-indicating nature, making it suitable for routine quality control analysis and stability monitoring of the drug substance in a regulated environment. The adherence to pharmacopeial and ICH guidelines ensures the reliability and robustness of the analytical procedure.[7][10][14][15]

References

Application Note: Comprehensive NMR Spectroscopic Analysis of (4-Fluoro-1-methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Fluoro-1-methylpiperidin-4-yl)methanol is a key building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. The introduction of a fluorine atom and a hydroxymethyl group at the C4 position of the 1-methylpiperidine scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Given these critical roles, unambiguous structural elucidation and conformational analysis are paramount.

This application note provides a detailed guide to the comprehensive NMR spectroscopic characterization of (4-Fluoro-1-methylpiperidin-4-yl)methanol. We will explore a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The causality behind experimental choices will be explained, and self-validating protocols will be presented to ensure scientific rigor and trustworthiness.

Molecular Structure and NMR-Active Nuclei

The structure of (4-Fluoro-1-methylpiperidin-4-yl)methanol contains three NMR-active nuclei of interest: ¹H, ¹³C, and ¹⁹F. Each provides unique and complementary information for a complete structural assignment.

Part 1: 1D NMR Spectroscopy - The Foundation of Structural Elucidation

One-dimensional NMR spectroscopy is the initial and most fundamental step in characterizing the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their through-bond connectivity via spin-spin coupling.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of (4-Fluoro-1-methylpiperidin-4-yl)methanol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄). The choice of solvent is critical; for this polar molecule, Methanol-d₄ is an excellent choice due to its high dissolving power for polar compounds.[1][2][3][4][5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the piperidine ring protons, and the hydroxymethyl protons. The presence of the fluorine atom will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Coupling Constants (J, Hz)
N-CH₃2.2 - 2.5s-
H-2ax, H-6ax2.5 - 2.8m
H-2eq, H-6eq2.8 - 3.1m
H-3ax, H-5ax1.7 - 2.0m
H-3eq, H-5eq2.0 - 2.3m
CH₂OH3.6 - 3.9dJHF ≈ 2-3 Hz
OHVariablebr s-

Note: Axial (ax) and equatorial (eq) assignments are based on the expected chair conformation of the piperidine ring. These assignments will be confirmed with 2D NMR.

¹³C NMR and DEPT Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon.[6][7][8][9][10]

Protocol: ¹³C and DEPT-135 Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled ¹³C experiment and DEPT-135 pulse sequence.

    • Spectral Width: 0-100 ppm.

    • Number of Scans: 512-2048 scans.

    • Relaxation Delay (d1): 2 seconds.

Expected ¹³C and DEPT-135 NMR Data

The ¹³C spectrum will show signals for each unique carbon. The C4 carbon directly attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant. The DEPT-135 spectrum will show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons will be absent in the DEPT spectrum.[6][7][8][9][10]

Carbon Assignment Expected Chemical Shift (ppm) DEPT-135 Phase Coupling Constants (J, Hz)
N-CH₃~45Positive
C-2, C-6~60Negative
C-3, C-5~35Negative
C-490-95Absent¹JCF ≈ 170-190 Hz
CH₂OH~65Negative²JCF ≈ 20-25 Hz
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[11][12][13][14]

Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: Use the same sample.

  • Instrumentation: NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: A wide range should be initially set (e.g., -50 to -250 ppm) and then narrowed.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

Expected ¹⁹F NMR Data

A single resonance is expected for the fluorine atom. The chemical shift will be indicative of an aliphatic fluorine. In a proton-coupled ¹⁹F spectrum, this signal will be split by neighboring protons, primarily the hydroxymethyl protons and the protons on C3 and C5.

Fluorine Assignment Expected Chemical Shift (ppm) Expected Multiplicity (¹H-coupled)
C4-F-130 to -150Multiplet

Part 2: 2D NMR Spectroscopy - Unraveling the Connectivity and Spatial Arrangement

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16][17][18][19] This is crucial for tracing the proton connectivity within the piperidine ring.

Protocol: COSY Acquisition

  • Sample Preparation: Use the same sample.

  • Pulse Sequence: Standard COSY-90 or DQF-COSY.

  • Acquisition Parameters:

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 4-8 per increment.

Diagram: COSY Experimental Workflow

COSY_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep Dissolve sample in deuterated solvent pulse Apply COSY Pulse Sequence prep->pulse acquire Acquire FIDs (t1 and t2) pulse->acquire ft 2D Fourier Transform acquire->ft phase Phasing and Baseline Correction ft->phase crosspeaks Identify Cross-Peaks phase->crosspeaks assign Assign ¹H-¹H Correlations crosspeaks->assign

Caption: Workflow for a 2D COSY NMR experiment.

Expected COSY Correlations

  • Cross-peaks between H-2/H-6 and H-3/H-5, confirming their vicinal relationship.

  • Correlations between the axial and equatorial protons on the same carbon (geminal coupling), if they are not chemically equivalent.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[20][21][22][23][24] This is the most reliable method for assigning the protonated carbons.

Protocol: HSQC Acquisition

  • Sample Preparation: Use the same sample.

  • Pulse Sequence: Standard HSQC with gradient selection.

  • Acquisition Parameters:

    • ¹H Spectral Width: Same as the ¹H spectrum.

    • ¹³C Spectral Width: Same as the ¹³C spectrum.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

    • Number of Scans: 8-16 per increment.

Expected HSQC Correlations

Each proton signal (except the OH proton) will show a correlation to its directly bonded carbon signal. This allows for the direct assignment of the ¹³C signals for N-CH₃, C-2/6, C-3/5, and the CH₂OH group based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[20][25][26][27][28] This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments.

Protocol: HMBC Acquisition

  • Sample Preparation: Use the same sample.

  • Pulse Sequence: Standard HMBC with gradient selection.

  • Acquisition Parameters:

    • ¹H Spectral Width: Same as the ¹H spectrum.

    • ¹³C Spectral Width: Same as the ¹³C spectrum.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 16-32 per increment.

Expected Key HMBC Correlations

  • The N-CH₃ protons will show correlations to C-2 and C-6.

  • The CH₂OH protons will show correlations to the quaternary carbon C4.

  • Protons on C-3 and C-5 will show correlations to C-4.

  • Protons on C-2 and C-6 will show correlations to C-4.

Diagram: Key HMBC Correlations

References

Derivatization of 4-Fluoro-1-methyl-4-piperidinemethanol for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Derivatization of 4-Fluoro-1-methyl-4-piperidinemethanol for Advanced Bioassay Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fluorinated piperidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to confer desirable pharmacokinetic and physicochemical properties to bioactive molecules.[1][2] this compound is a versatile building block that combines the structural benefits of the piperidine ring with a strategically placed fluorine atom and a reactive primary alcohol. The fluorine atom can induce a specific conformational preference and block metabolic oxidation, while the primary alcohol serves as a key handle for chemical modification.[3][4] This document provides a detailed guide for the derivatization of this compound to generate functional probes for a variety of bioassays. We present three distinct, field-proven protocols for introducing fluorescent reporters, affinity tags, and surface immobilization linkers. The underlying chemical principles, step-by-step methodologies, and rationale for experimental choices are discussed to empower researchers to adapt these strategies for their specific drug discovery and chemical biology workflows.

Introduction: The Strategic Value of this compound

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[1][5] Its incorporation into molecular design is driven by its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and provide a rigid, three-dimensional structure that can be tailored for optimal target engagement.[5] The strategic introduction of fluorine further enhances its utility by modulating basicity (pKa), improving metabolic stability, and influencing binding affinity through favorable electrostatic interactions.[1][3]

This compound (herein Compound 1 ) is a building block of significant interest. Its key features include:

  • A Tertiary Amine (N-methyl): Confers basicity, allowing for salt formation to improve solubility and providing a potential interaction point in biological systems.

  • A Quaternary Fluorinated Carbon: The fluorine atom at the C4 position is metabolically stable and can enforce a specific ring conformation, which is critical for designing selective ligands.[3][4]

  • A Primary Alcohol (-CH₂OH): This functional group is the primary site for derivatization. It is sterically accessible and participates in a wide range of reliable chemical transformations, such as esterification, etherification, and urethane formation.

Derivatization of Compound 1 is essential for its use in bioassays, transforming it from a simple building block into a sophisticated chemical tool for target identification, validation, and quantitative analysis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1000341-04-7[6][7]
Molecular Formula C₇H₁₄FNO[7]
Molecular Weight 147.19 g/mol [7]
Appearance Colorless to yellow liquid[8]
Reactive Handle Primary Alcohol (-CH₂OH)N/A

Core Derivatization Strategies and Protocols

The choice of derivatization strategy is dictated by the intended bioassay. Here, we detail three robust protocols to generate probes for fluorescence-based assays, affinity-capture experiments, and surface-based interaction analysis.

Diagram 1: Derivatization Workflow

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_products Functional Probes for Bioassays start This compound ester Esterification (EDC, DMAP) start->ester BODIPY-FL-COOH ether Williamson Ether Synthesis (NaH) start->ether Biotin-PEG-Br urethane Urethane Formation (DBTL) start->urethane Isocyanato-Linker prod_fluor Fluorescent Probe (e.g., for FP, FRET) ester->prod_fluor prod_biotin Biotinylated Probe (e.g., for Pull-downs, ELISA) ether->prod_biotin prod_linker Immobilized Ligand (e.g., for SPR, Microarrays) urethane->prod_linker

Caption: Overview of derivatization strategies for Compound 1.

Protocol 1: Fluorescent Labeling via Esterification for Homogeneous Assays

Principle: This protocol utilizes a carbodiimide-mediated esterification to couple a carboxylic acid-containing fluorophore to the primary alcohol of Compound 1 . The resulting ester is suitable for assays like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET), where the probe's rotational motion or proximity to an acceptor is measured.

Causality: We select 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent because its byproduct is water-soluble, facilitating simple purification. 4-Dimethylaminopyridine (DMAP) is included as a nucleophilic catalyst to accelerate the reaction, which is crucial for the efficient acylation of alcohols.

Materials:

  • This compound (Compound 1 )

  • BODIPY™ FL Carboxylic Acid, Succinimidyl Ester

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Compound 1 (1.0 eq.), BODIPY FL Carboxylic Acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient of methanol in DCM (e.g., 0-5%) to elute the fluorescently labeled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Biotinylation via Ether Synthesis for Affinity-Based Applications

Principle: This protocol creates a highly stable ether linkage between Compound 1 and a biotin moiety. Biotinylated probes are invaluable for affinity-capture ("pull-down") experiments and solid-phase assays like ELISA or Western blotting.

Causality: The Williamson ether synthesis is employed for its reliability in forming robust ether bonds. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form a reactive alkoxide. A PEG linker is incorporated into the biotin reagent to enhance water solubility and extend the biotin tag away from the ligand, minimizing steric hindrance during binding to streptavidin.

Materials:

  • This compound (Compound 1 )

  • EZ-Link™ Amine-PEG₂-Biotin or a similar bromo- or tosyl-activated biotin-PEG reagent

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Deionized Water

Step-by-Step Methodology:

  • Alkoxide Formation: To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.5 eq.) in anhydrous THF. Cool to 0 °C. Add a solution of Compound 1 (1.0 eq.) in anhydrous THF dropwise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease.

  • Coupling: Re-cool the mixture to 0 °C. Add a solution of the bromo-activated Biotin-PEG reagent (1.1 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extraction: Dilute with deionized water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product using reverse-phase HPLC or silica gel chromatography to yield the biotinylated probe.

  • Characterization: Confirm identity and purity via NMR and HRMS.

Protocol 3: Surface Immobilization via Urethane Linkage for SPR and Microarrays

Principle: This protocol attaches Compound 1 to a surface-compatible linker via a stable carbamate (urethane) bond. The linker can then be used for covalent attachment to amine-functionalized surfaces, such as those used in Surface Plasmon Resonance (SPR) or protein microarrays.

Causality: The reaction between an alcohol and an isocyanate to form a urethane is highly efficient and proceeds without byproducts. A bifunctional linker, such as 1,4-phenylene diisocyanate, is used. The reaction is performed with an excess of the diisocyanate to favor the mono-adduct, which retains a reactive isocyanate group for subsequent surface coupling. Dibutyltin dilaurate (DBTL) is a standard catalyst for this transformation.

Materials:

  • This compound (Compound 1 )

  • 1,4-Phenylene diisocyanate (excess)

  • Dibutyltin dilaurate (DBTL, catalytic amount)

  • Anhydrous Toluene

  • Hexanes

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1,4-phenylene diisocyanate (5.0 eq.) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of DBTL (0.01 eq.).

  • Addition: Add a solution of Compound 1 (1.0 eq.) in anhydrous toluene dropwise at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 4-6 hours until TLC or LC-MS analysis shows complete consumption of Compound 1 .

  • Purification of Mono-Adduct: Cool the reaction mixture to room temperature. Add an equal volume of hexanes to precipitate the excess diisocyanate. Filter the mixture. The filtrate contains the desired mono-adduct. Concentrate the filtrate under reduced pressure.

  • Characterization: The resulting isocyanate-functionalized probe is often used immediately in the next step (surface coupling) due to the reactivity of the isocyanate group. Characterize an aliquot by IR spectroscopy (strong N=C=O stretch ~2250 cm⁻¹) and HRMS.

Application Workflow: Target Engagement Using a Biotinylated Probe

The biotinylated derivative of Compound 1 can be used to identify cellular binding partners in a protein lysate.

Diagram 2: Affinity-Capture Workflow

G cluster_workflow Affinity-Capture Pull-Down Assay start 1. Incubate Biotinylated Probe with Cell Lysate capture 2. Capture Add Streptavidin-Coated Magnetic Beads start->capture Probe binds target(s) wash 3. Wash Remove Non-Specific Binders capture->wash Biotin-Streptavidin interaction elute 4. Elute Release Target Proteins (e.g., with Biotin, SDS) wash->elute Isolates specific protein complexes analyze 5. Analyze (SDS-PAGE, Western Blot, or Mass Spectrometry) elute->analyze Identifies binding partners

Caption: Workflow for a pull-down experiment using the biotinylated probe.

This experiment allows for the identification of proteins that specifically interact with the this compound scaffold, providing critical insights into its mechanism of action or potential off-targets.

Summary and Conclusion

This compound is a high-value chemical scaffold whose utility in biological research can be fully realized through strategic derivatization. The primary alcohol handle provides a reliable point of attachment for a diverse array of functional moieties. The protocols detailed in this application note for fluorescent labeling, biotinylation, and surface immobilization are robust, reproducible, and grounded in well-established chemical principles. By transforming this building block into functional chemical probes, researchers are better equipped to dissect complex biological systems and accelerate the pace of drug discovery.

References

Application Notes & Protocols: A Phased Approach to Characterizing the Bioactivity of 4-Fluoro-1-methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the systematic evaluation of the biological activity of the novel small molecule, 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7). The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in neuroactive compounds.[1] This guide, therefore, presents a tiered, multi-phase strategy designed for researchers in drug discovery and development, progressing from broad initial screenings to more specific functional and whole-organism assays. The causality behind each experimental choice is explained to empower researchers to make informed decisions. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data. This approach is aligned with modern preclinical drug development strategies that aim to efficiently identify and characterize promising therapeutic candidates.[2][3][4]

Introduction and Strategic Overview

This compound is a synthetic organic compound with a molecular formula of C₇H₁₄FNO and a molecular weight of 147.19 g/mol .[5][6] Its structure, featuring a methylated piperidine ring, suggests potential interactions with targets in the central nervous system (CNS). The discovery of novel neuroactive drugs has often relied on phenotypic screening and the characterization of compounds that modify behavior or neuronal function in complex biological systems.[7][8]

This guide outlines a logical, phased experimental workflow. The core principle is to use a funneling approach: starting with broad, high-throughput in vitro assays to identify any biological activity and establish a safe concentration range, followed by more complex, hypothesis-driven functional assays, and culminating in phenotypic evaluation in a whole-organism model. This structured approach maximizes the information gained from each experiment while efficiently managing resources.[9][10]

Overall Experimental Workflow

The proposed strategy is divided into four distinct phases, moving from initial characterization and broad screening to specific mechanism-of-action and in vivo studies.

G cluster_0 Phase I: Foundational Screening cluster_1 Phase II: Functional Validation cluster_2 Phase III: Early Safety & MOA cluster_3 Phase IV: In Vivo Phenotyping p1_1 Compound QC & Stock Preparation p1_2 Cytotoxicity Profiling (e.g., MTS Assay) p1_1->p1_2 p1_3 Broad Target Binding Screen (e.g., CNS Receptor Panel) p1_2->p1_3 p2_1 Identify 'Hits' from Phase I Binding Screen p1_3->p2_1  Hit Identification p2_2 Functional Assays (e.g., cAMP Reporter Assay) p2_1->p2_2 p2_3 Dose-Response Analysis (EC50 / IC50 Determination) p2_2->p2_3 p3_1 Off-Target Liability Screen (e.g., hERG Assay) p2_3->p3_1  Candidate Progression p4_1 Zebrafish Larvae Toxicity (Determine MTC) p2_3->p4_1  In Vivo Candidate p3_2 Downstream Signaling Pathway Analysis p3_1->p3_2 p4_2 Behavioral Profiling (e.g., Photomotor Response) p4_1->p4_2 G compound Compound (Agonist) receptor Gαs-Coupled GPCR compound->receptor Binds g_protein Gαsβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP atp->camp Converted by  AC reporter CREB -> Reporter Gene (Luciferase) camp->reporter Activates G start 5 dpf Zebrafish Larvae plate Array Larvae into 96-Well Plate start->plate treat Add Compound or Vehicle Control plate->treat incubate Incubate at 28°C treat->incubate track Place in Automated Tracking System incubate->track assay Run Light/Dark Behavioral Paradigm track->assay data Record & Quantify Locomotor Activity assay->data analysis Statistical Analysis (Compare to Control) data->analysis result Identify Neuroactive Phenotype analysis->result

References

Application Note: A Robust GC-MS Protocol for the Identification of 4-Fluoro-1-methyl-4-piperidinemethanol Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the extraction, derivatization, and identification of potential metabolites of 4-Fluoro-1-methyl-4-piperidinemethanol (CAS 1000341-04-7)[1]. The identification of metabolic pathways is a cornerstone of drug development, providing critical insights into a compound's pharmacokinetics, efficacy, and potential toxicity. Due to the introduction of polar functional groups during metabolism, direct GC-MS analysis is often challenging. This protocol employs a robust sample preparation workflow, including enzymatic hydrolysis and solid-phase extraction (SPE), followed by chemical derivatization to enhance analyte volatility and thermal stability. We provide a comprehensive guide for researchers, scientists, and drug development professionals, explaining the causality behind each step to ensure reliable and reproducible results.

Introduction and Scientific Principle

This compound is a heterocyclic alcohol containing a piperidine scaffold, a common motif in pharmaceuticals[2][3]. The presence of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability and lipophilicity, making it a point of interest in medicinal chemistry[4][5]. Understanding how the body processes this compound is crucial for its development as a potential therapeutic agent.

Metabolism typically introduces polar functional groups (e.g., hydroxyl, carboxyl) to facilitate excretion. These polar metabolites, along with the parent compound's inherent hydroxyl group, exhibit low volatility and are prone to thermal degradation in a hot GC injector, making direct analysis inefficient[6]. This protocol overcomes these challenges by employing a two-step chemical derivatization process (methoximation followed by silylation)[7][8]. This procedure converts polar functional groups into more volatile and thermally stable derivatives, enabling sharp chromatographic peaks and clear, interpretable mass spectra[7][9].

The overall workflow combines efficient extraction from a biological matrix (urine is used as the exemplar), chemical modification to make the analytes "GC-friendly," high-resolution chromatographic separation, and mass spectrometric identification based on characteristic fragmentation patterns and mass shifts from the parent compound.

Predicted Metabolic Pathways

Based on the structure of this compound and established metabolic routes for similar N-alkyl piperidine compounds, several Phase I and Phase II metabolic transformations can be anticipated[10][11][12]. The introduction of a fluorine atom may influence the primary sites of metabolism[4][11].

Key Predicted Phase I Reactions:

  • N-dealkylation: Removal of the N-methyl group to form 4-fluoro-4-piperidinemethanol. This is a very common pathway for N-methylated amines.

  • Oxidation of the Primary Alcohol: Oxidation of the hydroxymethyl group to an aldehyde, and further to a carboxylic acid (4-fluoro-1-methylpiperidine-4-carboxylic acid).

  • Ring Hydroxylation: Addition of a hydroxyl group to one of the carbon atoms on the piperidine ring.

  • N-oxidation: Formation of an N-oxide metabolite.

Key Predicted Phase II Reactions:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to the primary alcohol or any newly formed hydroxyl groups, significantly increasing water solubility for excretion.

The following diagram illustrates these potential metabolic transformations.

G cluster_legend Legend Parent 4-Fluoro-1-methyl- 4-piperidinemethanol R1 N-dealkylation (CYP450) Parent->R1 R2 Oxidation (ADH/ALDH) Parent->R2 R4 Hydroxylation (CYP450) Parent->R4 R5 Glucuronidation (UGT) Parent->R5 Metabolite Predicted Metabolite Reaction Metabolic Reaction M1 4-Fluoro-4-piperidinemethanol (N-desmethyl) M1->R5 M2 4-Fluoro-1-methylpiperidine- 4-carbaldehyde R3 Further Oxidation M2->R3 M3 4-Fluoro-1-methylpiperidine- 4-carboxylic acid M4 Hydroxylated Metabolite (Ring Hydroxylation) M4->R5 M5 Glucuronide Conjugate R1->M1 R2->M2 R3->M3 R4->M4 R5->M5

Caption: Predicted metabolic pathways of this compound.

Experimental Protocol

This protocol is designed for the analysis of metabolites in urine samples but can be adapted for other biological matrices like plasma or microsomal incubations with appropriate validation[13].

Materials and Reagents
ItemSupplier/GradeNotes
This compoundAnalytical StandardPurity >98%
Methanol (MeOH), ChloroformHPLC or LC-MS GradeFor extraction
Deionized Water18.2 MΩ·cmFor reagent preparation
β-Glucuronidase (from H. pomatia)Sigma-Aldrich or equivalentFor hydrolysis of Phase II conjugates
Sodium Acetate Buffer (0.1 M, pH 5.0)Reagent GradeFor hydrolysis step
Solid-Phase Extraction (SPE) CartridgesMixed-mode cation exchange (e.g., Oasis MCX)For sample cleanup and concentration
Methoxyamine HClDerivatization GradeFor methoximation step
PyridineAnhydrous/Derivatization GradeSolvent for derivatization
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization GradeSilylating agent[7]
Ethyl AcetateHPLC GradeReconstitution solvent
Experimental Workflow Diagram

The following diagram outlines the complete analytical procedure from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 1. Urine Sample (1 mL) s2 2. Enzymatic Hydrolysis (β-glucuronidase, 37°C) s1->s2 s3 3. pH Adjustment & Centrifugation s2->s3 s4 4. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) s3->s4 s5 5. Evaporation to Dryness (Nitrogen blowdown) s4->s5 d1 6. Methoximation (Methoxyamine in Pyridine, 60°C) s5->d1 d2 7. Silylation (MSTFA, 60°C) d1->d2 a1 8. GC-MS Injection d2->a1 a2 9. Data Acquisition (Full Scan & SIM Mode) a1->a2 a3 10. Data Processing (Peak Integration, Library Search) a2->a3 a4 11. Metabolite Identification (Mass Shift & Fragmentation Analysis) a3->a4

Caption: Step-by-step workflow for GC-MS based metabolite identification.

Step-by-Step Procedure

Part A: Sample Preparation and Extraction

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • To 1 mL of urine in a glass tube, add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex briefly and incubate in a water bath at 37°C for 4 hours or overnight. This step cleaves glucuronide conjugates, releasing the parent metabolite for detection[14].

    • Rationale: Many drugs and their metabolites are excreted as water-soluble glucuronides. Hydrolysis is essential to analyze the underlying metabolite structure by GC-MS.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not let the sorbent go dry.

    • Load: After hydrolysis, centrifuge the sample at 3000 rpm for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with 2 mL of 0.1 N HCl in water, followed by 2 mL of methanol to remove interferences.

    • Elute: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Rationale: SPE provides superior sample cleanup and analyte concentration compared to liquid-liquid extraction, reducing matrix effects and improving sensitivity[14][15]. A mixed-mode phase retains the basic piperidine nitrogen and allows for stringent washing.

  • Evaporation:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C[16]. Ensure the sample is completely dry, as residual water will quench the derivatization reagents.

Part B: Derivatization

Rationale: This two-step process first protects carbonyl groups (aldehydes/ketones) from forming multiple isomers during silylation and then replaces active hydrogens (on -OH, -COOH, -NH groups) with a non-polar trimethylsilyl (TMS) group, increasing volatility[7][8].

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Cap the vial tightly, vortex for 1 minute, and heat at 60°C for 60 minutes[17].

    • Cool the vial to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA to the vial.

    • Recap the vial, vortex briefly, and incubate at 60°C for another 30 minutes[7][18].

    • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument used.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 or equivalentProvides excellent retention time stability.
Injection PortSplit/SplitlessSplitless mode for 1 min for maximum sensitivity.
Injector Temp280 °CEnsures rapid volatilization of derivatized analytes.
Carrier GasHelium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of drug metabolites[19].
Oven Program80°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)A standard temperature ramp to separate analytes of varying volatility.
Mass Spectrometer
MS SystemAgilent 5977 or equivalent single quadrupoleA workhorse for reliable metabolite screening.
Ion SourceElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for creating comparable mass spectra[20].
Source Temp230 °CStandard operating temperature.
Quadrupole Temp150 °CStandard operating temperature.
Solvent Delay5 minPrevents the high-intensity solvent and derivatizing agent peaks from damaging the detector.
Scan Range50 - 650 m/zCovers the expected mass range of the parent compound and its derivatized metabolites.

Data Analysis and Metabolite Identification

Identification of metabolites is a deductive process based on comparing the mass spectra of potential metabolite peaks with the parent compound.

  • Analyze the Parent Compound: First, inject a derivatized standard of this compound to determine its retention time and mass spectrum. The TMS derivative of the parent compound (C₁₀H₂₂FNOSi) will have a molecular weight of 219.15.

  • Identify Characteristic Ions: Note the molecular ion (M⁺) and key fragment ions of the parent compound.

  • Screen Sample Chromatograms: Look for peaks in the sample chromatogram that have similar fragmentation patterns to the parent compound but elute at different retention times (usually earlier for more polar metabolites).

  • Calculate Mass Shifts: Compare the molecular ion of a suspected metabolite with the parent compound's molecular ion. The mass difference should correspond to a specific metabolic reaction (e.g., +16 amu for hydroxylation, -14 amu for N-demethylation).

Expected Mass Data for Predicted Metabolites

The following table summarizes the expected mass changes for the TMS-derivatized metabolites. The parent compound has one active hydrogen on its hydroxyl group, so it will react with one TMS group (+72 Da).

Metabolic ReactionΔ Mass (to parent)No. of TMS GroupsMolecular Weight of TMS-DerivativeExpected M⁺ (m/z)Key Fragments to Monitor
Parent Compound N/A 1 219.15 219 Loss of CH₃, loss of CH₂OTMS
N-dealkylation (-CH₂)-142 (on -OH & -NH)277.16277Loss of CH₃ from TMS
Oxidation (-2H)-20145.09N/A (Aldehyde)Look for oxime derivative
Oxidation (+O)+161 (on -COOH)233.11233Loss of COOTMS
Ring Hydroxylation (+O)+162 (on both -OH)307.18307Loss of CH₂OTMS, loss of OTMS

Note: The aldehyde metabolite is best identified by its methoxime derivative before silylation.

Conclusion

This application note provides a comprehensive and robust GC-MS protocol for the identification of this compound metabolites in urine. By combining optimized sample preparation, chemical derivatization, and systematic data analysis, this method enables researchers to reliably elucidate the metabolic fate of this and structurally similar compounds. The explanation of the scientific rationale behind each step ensures that the protocol is not just a set of instructions, but a self-validating system that can be adapted and troubleshooted effectively. This approach is fundamental for advancing drug discovery and development programs.

References

Application of 4-Fluoro-1-methyl-4-piperidinemethanol in PET imaging ligand synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Fluorinated Piperidine Scaffolds in PET Imaging Ligand Synthesis

Introduction: The Imperative for Precision in Molecular Imaging

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, providing unparalleled insights into in vivo physiological and pathological processes for both clinical diagnostics and pharmaceutical development.[1] The power of PET lies in its ability to trace the biodistribution of molecules labeled with short-lived positron-emitting radionuclides. Among these, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal characteristics: a 109.8-minute half-life that accommodates complex radiosynthesis and imaging protocols, and low positron energy (0.64 MeV) that enables high-resolution images.[2][3][4][5]

The synthesis of ¹⁸F-labeled tracers, however, is a race against time. Direct fluorination of complex bioactive molecules is often chemically harsh and impractical. Consequently, the field relies heavily on the use of specialized precursors or building blocks—molecules strategically designed for efficient and rapid incorporation of the ¹⁸F isotope.[6]

This guide focuses on the strategic application of fluorinated piperidine scaffolds, exemplified by molecules like 4-Fluoro-1-methyl-4-piperidinemethanol (CAS 1000341-04-7). The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in centrally active pharmaceuticals.[7][8][9] By utilizing building blocks where key structural elements are already in place, radiochemists can streamline the development of novel PET ligands, significantly accelerating the path from discovery to preclinical and clinical evaluation. This document provides the foundational principles, field-proven protocols, and critical insights necessary for leveraging these powerful tools in PET tracer synthesis.

Part 1: The Scientific Rationale - Understanding the 'Why'

A robust protocol is not merely a sequence of steps but a reflection of underlying chemical principles. Understanding the causality behind each choice is paramount for troubleshooting, optimization, and innovation.

The Challenge of Nucleophilic Radiofluorination

The workhorse reaction for ¹⁸F-labeling is nucleophilic substitution. Cyclotron-produced [¹⁸F]Fluoride is an aqueous solution, where the fluoride anion is heavily solvated by water molecules, rendering it a poor nucleophile. To unleash its reactive potential, a multi-step activation process is required:

  • Trapping: The [¹⁸F]F⁻ is first isolated from the target water using an anion exchange cartridge.

  • Elution & Phase-Transfer Catalysis: It is then eluted with a solution containing a potassium salt (e.g., K₂CO₃) and a phase-transfer catalyst, most commonly Kryptofix 2.2.2 (K₂₂₂). The K₂₂₂ cryptand effectively encapsulates the K⁺ ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion.[10]

  • Anhydrous Conditions: The mixture must be rigorously dried via azeotropic distillation with acetonitrile. Any residual water will re-solvate the fluoride, drastically reducing its nucleophilicity and crippling reaction yields.[11]

This activated [¹⁸F]F⁻/K₂₂₂ complex is the key reagent for displacing a suitable leaving group (e.g., tosylate, mesylate, triflate) on a precursor molecule.[12]

The Strategic Value of the this compound Scaffold

Molecules like this compound represent advanced building blocks for PET ligand design. While this specific compound has a stable C-F bond, its true utility lies in the synthetic strategies it enables for creating more complex radiolabeled analogues. The primary alcohol (-CH₂OH) is a key functional handle. It can be readily converted into a leaving group (e.g., tosylate, mesylate) for subsequent reactions or used as an attachment point to link the piperidine core to other molecular fragments.[13][14]

The most common application involves using a related piperidine precursor that is targeted for N-alkylation with a small, ¹⁸F-labeled prosthetic group. This approach is versatile, reliable, and widely adopted in the field.

Part 2: Field-Proven Protocol - Two-Step, One-Pot Synthesis of an N-[¹⁸F]Fluoroethyl Piperidine Tracer

This protocol details a validated and highly efficient method for labeling a piperidine-containing precursor via N-alkylation with an in-situ-generated [¹⁸F]fluoroethylating agent. This strategy is broadly applicable to a wide range of piperidine scaffolds.

Principle & Workflow

The synthesis proceeds in a single reaction vessel through two sequential heating steps. First, cyclotron-produced [¹⁸F]fluoride displaces one of the tosylate groups on a symmetric precursor, 1,2-bis(tosyloxy)ethane, to form 2-[¹⁸F]fluoroethyl tosylate. Second, a piperidine precursor is added to the same pot, which then undergoes N-alkylation by the newly formed radiolabeling agent. This one-pot approach minimizes handling, reduces synthesis time, and maximizes radiochemical yield.

G cluster_0 Step 1: [¹⁸F]Fluoride Activation cluster_1 Step 2: Radiosynthesis (One-Pot) cluster_2 Step 3: Purification & Formulation a [¹⁸F]F⁻ in [¹⁸O]H₂O (from Cyclotron) b Trap on QMA Cartridge a->b c Elute with K₂₂₂ / K₂CO₃ b->c d Azeotropic Drying (MeCN, 110°C) c->d e Add 1,2-bis(tosyloxy)ethane Heat (e.g., 95°C, 5 min) d->e f Add Piperidine Precursor Heat (e.g., 110°C, 10 min) e->f g Quench & Dilute Reaction f->g h Semi-Preparative HPLC g->h i Solid-Phase Extraction (C18) (Formulation) h->i j Final Product for QC i->j

Caption: Automated workflow for the one-pot synthesis of N-[¹⁸F]fluoroethylated piperidine ligands.

Materials and Equipment
  • Precursors: 1,2-bis(tosyloxy)ethane; Piperidine precursor (e.g., 4-((4-cyanophenoxy)methyl)piperidine for sigma-1 receptor ligands[15][16]).

  • Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous), Dimethylformamide (DMF, anhydrous), Water for Injection, Ethanol (USP grade).

  • Hardware: Automated radiosynthesis module or manual setup with a shielded hot cell, reaction vessel (e.g., 5 mL V-vial), heating block.

  • Cartridges: Quaternary Methylammonium (QMA) anion exchange cartridge, C18 Solid-Phase Extraction (SPE) cartridge.

  • Analytical: High-Performance Liquid Chromatography (HPLC) system (semi-preparative and analytical) with UV and radiation detectors.

Step-by-Step Methodology
  • [¹⁸F]Fluoride Processing:

    • Trap the cyclotron-produced aqueous [¹⁸F]fluoride (1-10 GBq) on a pre-conditioned QMA cartridge.

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5-10 mg in 1 mL MeCN) and K₂CO₃ (1-2 mg in 0.2 mL water).

    • Perform azeotropic drying of the mixture by heating at 110°C under a stream of nitrogen, with three repeated additions of anhydrous acetonitrile (3 x 0.5 mL). Causality: This step is critical to remove all water and activate the fluoride for nucleophilic attack.

  • Radiosynthesis - Step 1 (Prosthetic Group Formation):

    • To the dried [¹⁸F]F⁻/K₂₂₂ complex, add a solution of 1,2-bis(tosyloxy)ethane (5-10 mg) in anhydrous acetonitrile (0.5 mL).

    • Seal the reaction vessel and heat at 95°C for 5 minutes. This forms the intermediate 2-[¹⁸F]fluoroethyl tosylate.

  • Radiosynthesis - Step 2 (N-Alkylation):

    • Cool the vessel slightly. Add a solution of the desired piperidine precursor (2-5 mg) in anhydrous DMF or acetonitrile (0.5 mL).

    • Reseal the vessel and heat at 110-120°C for 10-15 minutes. Insight: Higher temperatures are often needed for the second step to drive the alkylation of the less-nucleophilic piperidine nitrogen.

  • Purification:

    • Cool the reaction vessel and quench the reaction by adding 1-2 mL of the initial HPLC mobile phase (e.g., water/acetonitrile mixture).

    • Inject the entire crude mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with a suitable mobile phase (e.g., 40:60 MeCN:H₂O with 0.1% TFA) at a flow rate of 4-5 mL/min.

    • Collect the fraction corresponding to the desired radiolabeled product, identified by correlating the UV peak of the co-injected non-radioactive standard with the main radioactivity peak.

  • Formulation:

    • Dilute the collected HPLC fraction with 20 mL of Water for Injection.

    • Pass the diluted solution through a pre-conditioned C18 SPE cartridge. The product will be trapped on the cartridge.

    • Wash the cartridge with 10 mL of Water for Injection to remove residual HPLC solvents.

    • Elute the final product from the cartridge with 1 mL of ethanol (USP) followed by 9 mL of sterile saline into a sterile product vial. This yields a final formulation suitable for injection.

Typical Synthesis Parameters

The following table summarizes expected outcomes for this class of radiosynthesis.

ParameterTypical Value / RangeRationale & Notes
Precursor Amount2-10 mgSufficient for high-yield synthesis without complicating HPLC purification.
Total Synthesis Time45-60 minutesFrom end-of-bombardment to final product. Efficiency is key.
Reaction Temperature90-120 °CStep-wise heating optimizes both reactions in the one-pot sequence.
Radiochemical Yield (RCY)20-60% (decay-corrected)Highly dependent on precursor reactivity and drying efficiency.[7][9][17]
Radiochemical Purity (RCP)> 99%Achieved via semi-preparative HPLC; essential for clean in vivo imaging.[9]
Specific Activity (SA)50-200 GBq/µmolIndicates the ratio of radioactive to non-radioactive molecules. High SA is crucial for receptor imaging.[9]

Part 3: Self-Validating Systems - Mandatory Quality Control

Every synthesis batch of a radiotracer must undergo rigorous quality control (QC) to ensure its identity, purity, safety, and suitability for in vivo use.[18] Failure to do so can lead to misinterpreted imaging data and pose a safety risk.

Essential Quality Control Tests
TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
pH pH strip or meter4.5 - 7.5
Radionuclidic Identity Gamma Spectrometry / Half-lifePhoton peak at 511 keV; t½ = 105-115 min[18]
Radiochemical Purity Analytical HPLC≥ 95% of total radioactivity co-elutes with the non-radioactive standard
Chemical Purity Analytical HPLC (UV trace)Precursor and other impurities below specified limits
Residual Solvents Gas Chromatography (GC)Ethanol, Acetonitrile, etc., below USP limits
Sterility Incubation in culture mediaNo microbial growth (test completed post-release)
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is max patient dose in mL)
Visualizing Purity: The Analytical HPLC Chromatogram

The analytical HPLC is the most critical real-time QC test, confirming the identity and purity of the final product before release.

G cluster_0 Analytical HPLC Chromatogram Y-axis Y-axis origin origin Y-axis->origin Signal X-axis X-axis origin->X-axis Time (min) peak2_rad [¹⁸F]Product peak1_rad peak1_rad trace_rad path_rad peak2_uv peak2_uv trace_uv path_uv

Caption: Idealized analytical HPLC chromatogram showing co-elution of the radioactive product and the non-radioactive standard.

Conclusion and Future Horizons

The use of fluorinated piperidine scaffolds is a powerful and enabling strategy in the development of novel PET imaging agents. By leveraging well-designed building blocks and robust, one-pot radiolabeling protocols, researchers can efficiently synthesize high-purity tracers for preclinical and clinical investigation. The methodologies described herein provide a solid foundation for this work, emphasizing the critical interplay between chemical principles, procedural execution, and rigorous quality control.

Looking ahead, the field continues to evolve. The advent of microfluidic synthesis modules promises to further enhance reaction efficiency and reduce reagent consumption.[1] Concurrently, new radiolabeling techniques, such as late-stage copper-mediated radiofluorination, are expanding the chemical space accessible to PET chemists, opening doors to tracers that were previously considered synthetically intractable.[4][19] By integrating these innovations with the foundational knowledge of scaffold-based synthesis, the development of next-generation PET ligands will continue to accelerate, driving progress in our understanding and treatment of human disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylation of 4-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 4-fluoropiperidine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the N-methylation of 4-fluoropiperidines, providing a solid basis for experimental design.

Question 1: What are the most common and effective methods for the N-methylation of 4-fluoropiperidine?

Answer: There are several reliable methods, but two stand out for their efficiency and substrate compatibility:

  • Reductive Amination: This is often the preferred method. It involves reacting the 4-fluoropiperidine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is selective for the iminium ion over the aldehyde and tolerates a wide range of functional groups.[1][2][3] This one-pot procedure is convenient and generally high-yielding.[1][3]

  • Eschweiler-Clarke Reaction: This classic method uses a mixture of formaldehyde and formic acid.[4][5][6] Formaldehyde serves as the methyl source, and formic acid acts as the hydride donor to reduce the intermediate iminium ion.[6][7] A key advantage of the Eschweiler-Clarke reaction is that it inherently prevents over-methylation to form quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion under these conditions.[6]

Question 2: How does the 4-fluoro substituent impact the N-methylation reaction?

Answer: The fluorine atom at the C4 position significantly influences the reactivity of the piperidine nitrogen.

  • Electronic Effect: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the piperidine ring, reducing the electron density on the nitrogen atom. Consequently, the nitrogen becomes less nucleophilic and less basic compared to a non-substituted piperidine.[8] This reduced nucleophilicity can slow down the initial reaction with the methylating agent (e.g., formaldehyde).[9]

  • Conformational Effect: In the chair conformation of the piperidine ring, the fluorine atom can exist in either an axial or equatorial position. The electronic effect on the nitrogen's pKa is more pronounced when the C-F bond is oriented antiparallel to the nitrogen's lone pair, which can occur in specific conformations.[8] While this may not drastically alter the choice of reagents for a simple methylation, it is a critical factor in more complex molecular designs.[8]

Question 3: Which N-methylation method should I choose based on my experimental needs?

Answer: The choice depends on your scale, available reagents, and the functional groups present in your specific 4-fluoropiperidine derivative.

MethodAdvantagesDisadvantagesBest For
Reductive Amination (NaBH(OAc)₃) High yields, excellent functional group tolerance (esters, amides, etc.), mild conditions, one-pot procedure.[1][2][3]NaBH(OAc)₃ is water-sensitive and more expensive than other hydrides.[3]Complex molecules with sensitive functional groups.
Eschweiler-Clarke Reaction Inexpensive reagents, simple procedure, prevents quaternization, irreversible due to CO₂ evolution.[5][6]Requires higher temperatures (often 80-100 °C)[4][6], which may not be suitable for thermally sensitive substrates.Robust substrates, large-scale synthesis where cost is a factor.
Direct Alkylation (e.g., MeI) Simple concept.High risk of over-alkylation to the quaternary ammonium salt[10], requires careful control of stoichiometry, and methyl iodide is toxic.Situations where other methods have failed and precise stoichiometric control is possible.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the N-methylation of 4-fluoropiperidine derivatives.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction, and TLC or LC-MS analysis shows a significant amount of unreacted 4-fluoropiperidine starting material.

Logical Troubleshooting Flowchart

start Problem: Low/No Conversion q1 Which method was used? start->q1 reductive Reductive Amination (e.g., NaBH(OAc)₃) q1->reductive Reductive Amination ec Eschweiler-Clarke q1->ec Eschweiler-Clarke cause1 Cause: Reduced Nucleophilicity (4-F effect) reductive->cause1 cause2 Cause: Inactive Reducing Agent reductive->cause2 ec->cause1 cause3 Cause: Insufficient Energy Input ec->cause3 sol1 Solution: • Increase temperature (e.g., to 40-50 °C) • Add catalytic acetic acid • Increase reaction time cause1->sol1 sol2 Solution: • Use fresh, high-quality NaBH(OAc)₃ • Ensure anhydrous conditions cause2->sol2 sol3 Solution: • Increase temperature to 80-100 °C • Ensure sufficient reaction time (12-18h) cause3->sol3

Caption: Troubleshooting logic for low reaction conversion.

Detailed Solutions
  • Cause A: Reduced Nucleophilicity: As discussed, the 4-fluoro group deactivates the piperidine nitrogen.[8]

    • Solution (for Reductive Amination): The formation of the iminium ion may be slow. Catalyzing the reaction with a stoichiometric amount of acetic acid can help by protonating the formaldehyde, making it more electrophilic.[1] Gently warming the reaction to 40-50 °C can also provide the necessary activation energy to overcome this hurdle.[9]

    • Solution (for Eschweiler-Clarke): This reaction is typically run at elevated temperatures (80-100 °C) for extended periods (12-18 hours) precisely to overcome the activation barriers for less reactive amines.[4][6] Ensure your conditions are sufficiently forcing.

  • Cause B: Inactive or Degraded Reagents:

    • Solution (for Reductive Amination): Sodium triacetoxyborohydride is moisture-sensitive.[3] Use a freshly opened bottle or reagent that has been stored properly in a desiccator. Use anhydrous solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[1][3] Aqueous formaldehyde solutions (formalin) can also degrade; use a fresh source.

    • Solution (for Eschweiler-Clarke): Ensure the formic acid and formaldehyde solution are of good quality.

Problem 2: Formation of Side Products (e.g., Quaternary Salt)

LC-MS analysis shows a new peak with a mass corresponding to the addition of two methyl groups (M+28) or you observe the formation of a salt that crashes out of your organic solvent.

  • Primary Cause: This issue, known as quaternization, is most common when using highly reactive alkylating agents like methyl iodide (MeI). The N-methylated tertiary amine product is often more nucleophilic than the starting secondary amine and can react with a second molecule of the methylating agent.

  • Solutions:

    • Switch Methods: The Eschweiler-Clarke reaction is specifically designed to stop at the tertiary amine stage and will not form quaternary salts, making it an ideal solution to this problem.[6][7]

    • Stoichiometric Control (for MeI): If you must use direct alkylation, precise control of stoichiometry is critical. Use no more than 1.0-1.1 equivalents of the methylating agent. Add the agent slowly, perhaps via syringe pump, to a solution of the amine to maintain an excess of the amine throughout the addition.[10]

    • Use a Hindered Base: Including a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) can scavenge the HI byproduct without competing in the methylation reaction.

Problem 3: Difficult Purification

The reaction appears complete, but separating the N-methylated product from the unreacted starting material via column chromatography is challenging due to similar polarities.

  • Cause: The addition of a single methyl group does not always cause a large enough change in polarity for easy separation on silica gel.

  • Solutions:

    • Acid/Base Extraction: Exploit the basicity of the amines. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amines will move to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ to a pH >10 and extract the free amines back into an organic solvent. This process can enrich the product if there is a sufficient pKa difference between the secondary and tertiary amines.

    • Alternative Stationary Phases: If standard silica gel fails, consider using an amine-functionalized silica gel.[11] This stationary phase minimizes the strong interactions (tailing) often seen with basic compounds on acidic silica, leading to better peak shape and improved separation.[11]

    • Derivatization: For analytical purposes or if all else fails, you can derivatize the remaining starting material. For example, reacting the crude mixture with a bulky electrophile (like Boc-anhydride) will selectively react with the secondary amine, creating a much less polar derivative that is easily separated from your desired tertiary amine product.

Section 3: Detailed Experimental Protocols

Protocol 1: N-Methylation via Reductive Amination using NaBH(OAc)₃

This protocol is recommended for its high yield and functional group tolerance.[1][2]

sub 4-Fluoropiperidine Derivative (1.0 eq) reagents + Formaldehyde (1.2 eq) + NaBH(OAc)₃ (1.5 eq) + Acetic Acid (optional, 0.1 eq) sub->reagents solvent Solvent: DCE or THF Atmosphere: N₂ Temperature: RT to 40°C reagents->solvent stir Stir for 2-12 hours (Monitor by TLC/LC-MS) solvent->stir workup Quench (sat. NaHCO₃) Extract (e.g., EtOAc) Dry & Concentrate stir->workup purify Purify (Column Chromatography) workup->purify product N-Methyl-4-fluoropiperidine Product purify->product

Caption: Workflow for N-methylation via reductive amination.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the 4-fluoropiperidine derivative (1.0 equiv).

  • Solvent: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).[1][3]

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 1.2 equiv). If the reaction is sluggish, add glacial acetic acid (0.1-1.0 equiv) to catalyze iminium ion formation.[1] Stir the mixture for 20-30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40°C.[12]

  • Workup: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[13]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM) three times.[13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[13]

Protocol 2: N-Methylation via the Eschweiler-Clarke Reaction

This protocol is a robust, cost-effective method that prevents over-methylation.[4][6]

Step-by-Step Methodology:

  • Setup: In a pressure tube or a flask equipped with a reflux condenser, add the 4-fluoropiperidine derivative (1.0 equiv).

  • Reagent Addition: Add formic acid (1.8-2.0 equiv) followed by aqueous formaldehyde (37% solution, 1.1-1.5 equiv).[4]

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours.[4] The reaction is driven by the evolution of carbon dioxide.[5]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and basify to pH > 10 with a strong base (e.g., 6M NaOH).

  • Extraction: Extract the basic aqueous solution with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as needed.

References

Technical Support Center: Synthesis of 4-Fluoro-1-methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-1-methyl-4-piperidinemethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side-product formation in this specific synthesis, which typically involves the Grignard reaction between a fluorinated Grignard reagent and 1-methyl-4-piperidone. Our goal is to provide you with the expertise and practical solutions to optimize your reaction outcomes.

I. Understanding the Core Reaction and Potential Pitfalls

The synthesis of this compound is a cornerstone for various pharmaceutical development pathways. The most prevalent synthetic route involves the nucleophilic addition of a fluorinated Grignard reagent, such as (fluoromethyl)magnesium chloride, to 1-methyl-4-piperidone.[1][2] This reaction, while powerful, is sensitive to several factors that can lead to the formation of undesirable side-products, impacting yield and purity.

This guide will walk you through the troubleshooting process for the most common issues encountered during this synthesis.

Reaction Scheme:

Grignard Reaction 1-methyl-4-piperidone 1-methyl-4-piperidone Intermediate Magnesium alkoxide intermediate 1-methyl-4-piperidone->Intermediate + Grignard Reagent Grignard_reagent (Fluoromethyl)magnesium chloride Grignard_reagent->Intermediate Product 4-Fluoro-1-methyl-4- piperidinemethanol Intermediate->Product + Workup Workup Acidic Workup (e.g., aq. NH4Cl) Workup->Product

Caption: General Grignard reaction for this compound synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a common frustration in Grignard reactions. Several factors can contribute to this issue:

  • Cause A: Inactive Grignard Reagent

    • Explanation: Grignard reagents are highly basic and will react with any acidic protons present in the reaction mixture.[1] The most common culprit is water. Any moisture in your glassware, solvent, or starting materials will quench the Grignard reagent, rendering it inactive.

    • Troubleshooting Protocol:

      • Glassware: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours is recommended.

      • Solvents: Use anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are essential. Tetrahydrofuran (THF) is a common solvent for Grignard reactions and should be of the highest purity.

      • Starting Materials: Ensure your 1-methyl-4-piperidone is free of water. If necessary, distill it or dry it over a suitable drying agent.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause B: Wurtz Coupling

    • Explanation: A significant side reaction, especially when forming the Grignard reagent, is the Wurtz-type coupling of the alkyl halide.[3] This results in the formation of a dimer (in this case, 1,2-difluoroethane) and reduces the concentration of the active Grignard reagent.

    • Troubleshooting Protocol:

      • Slow Addition: Add the fluoromethyl halide to the magnesium turnings slowly. This maintains a low concentration of the halide and minimizes the coupling reaction.

      • Magnesium Activation: Ensure the magnesium surface is activated. Using fresh, high-purity magnesium turnings is crucial. Activation with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[3]

      • Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can promote side reactions.[3]

FAQ 2: I've isolated my product, but it's contaminated with a significant amount of starting material (1-methyl-4-piperidone). Why did this happen?

The presence of unreacted starting material points to an incomplete reaction.

  • Cause A: Insufficient Grignard Reagent

    • Explanation: If the concentration of your Grignard reagent was lower than anticipated (due to the reasons mentioned in FAQ 1), you may have a stoichiometric imbalance.

    • Troubleshooting Protocol:

      • Titration: Before adding the Grignard reagent to your ketone, it is best practice to determine its concentration via titration. A common method involves titration against a known concentration of iodine.

      • Use a Slight Excess: It is common to use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure the complete conversion of the ketone.

  • Cause B: Enolization of the Ketone

    • Explanation: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, forming an enolate.[1] This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon acidic workup.

    • Troubleshooting Protocol:

      • Low Temperature: Perform the addition of the Grignard reagent to the ketone at a low temperature (e.g., -78 °C to 0 °C). This favors the nucleophilic addition pathway over enolization.

      • Reverse Addition: In some cases, adding the ketone solution slowly to the Grignard reagent can minimize enolization by ensuring the ketone is always in the presence of an excess of the nucleophile.

FAQ 3: My final product contains a high-boiling point impurity. What could it be?

A common high-boiling point impurity is the product of a double addition or a related side reaction.

  • Cause: Formation of a Dimerized Product

    • Explanation: While less common with ketones than with esters, under certain conditions, a second molecule of the Grignard reagent can react with an intermediate, or side reactions can lead to dimerized products. More likely is the formation of byproducts from the self-condensation of the starting piperidone under basic conditions, although this is generally less favored.

    • Troubleshooting Protocol:

      • Strict Temperature Control: As mentioned previously, maintaining a low temperature during the Grignard addition is critical.

      • Purification: Effective purification is key. Flash column chromatography is often effective at separating the desired product from higher molecular weight impurities. Careful selection of the solvent system is crucial.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Summary of Troubleshooting Strategies
Issue Potential Cause Recommended Action
Low Yield Inactive Grignard ReagentUse anhydrous conditions, inert atmosphere.
Wurtz CouplingSlow addition of halide, activate magnesium.
Unreacted Starting Material Insufficient Grignard ReagentTitrate Grignard, use a slight excess.
Enolization of KetoneLow-temperature addition, reverse addition.
High-Boiling Impurity Dimerization/Side-productsStrict temperature control, effective purification.

III. Experimental Protocols

Protocol 1: Titration of the Grignard Reagent
  • Accurately weigh approximately 0.5 mmol of iodine into a dry flask under an inert atmosphere.

  • Dissolve the iodine in a few mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously. The endpoint is the disappearance of the brown iodine color.

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[1]

Protocol 2: Optimized Synthesis of this compound
  • Grignard Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of fluoromethyl chloride (or bromide) (1.1 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with 1-methyl-4-piperidone:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • In a separate flame-dried flask, dissolve 1-methyl-4-piperidone (1.0 eq.) in anhydrous THF.

    • Slowly add the solution of 1-methyl-4-piperidone to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_Analysis Problem Analysis cluster_Causes Identify Root Cause cluster_Solutions Implement Solutions Start Low Yield or Impure Product Check_Yield Yield < 70%? Start->Check_Yield Check_Purity Significant Impurities in NMR/GC-MS? Start->Check_Purity Moisture Moisture Contamination? Check_Yield:s->Moisture:n Yes Stoichiometry Incorrect Stoichiometry? Check_Yield:s->Stoichiometry:n Yes Temp_Control Poor Temperature Control? Check_Purity:s->Temp_Control:n Yes Starting_Material Unreacted Starting Material Present? Check_Purity:s->Starting_Material:n Yes Optimize_Purification Action: Optimize column chromatography or recrystallization. Check_Purity->Optimize_Purification Other Impurities Dry_System Action: Flame-dry glassware, use anhydrous solvents, inert atmosphere. Moisture->Dry_System Titrate_Reagent Action: Titrate Grignard, use 1.1-1.2 eq. Stoichiometry->Titrate_Reagent Low_Temp_Addition Action: Add Grignard at -78°C to 0°C. Temp_Control->Low_Temp_Addition Starting_Material->Stoichiometry Starting_Material->Low_Temp_Addition

Caption: A logical workflow for troubleshooting common issues in the synthesis.

IV. References

  • Thermo Fisher Scientific. 1-Methyl-4-piperidinemethanol, 97%.--INVALID-LINK--

  • ChemicalBook. 4-Piperidinemethanol synthesis.--INVALID-LINK--

  • ChemicalBook. 1-Methyl-4-piperidinemethanol synthesis.--INVALID-LINK--

  • Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.--INVALID-LINK--

  • Royal Society of Chemistry. The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-.--INVALID-LINK--

  • BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.--INVALID-LINK--

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.--INVALID-LINK--

  • University of California, Irvine. Grignard Reaction.--INVALID-LINK--

  • ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.--INVALID-LINK--

  • Pharmaffiliates. this compound.--INVALID-LINK--

  • Reddit. Grignard Formation - Troubleshooting and Perfecting.--INVALID-LINK--

References

Technical Support Center: Synthesis of (4-Fluoro-1-methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Fluoro-1-methylpiperidin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions based on a common and plausible synthetic route. Our goal is to help you navigate the challenges of this multi-step synthesis and improve your overall yield and purity.

Overview of the Synthetic Strategy

The synthesis of (4-Fluoro-1-methylpiperidin-4-yl)methanol, a molecule with a fluorine-containing quaternary center, presents unique challenges. A logical and robust synthetic approach begins with the commercially available 1-methyl-4-piperidone and proceeds through four key transformations. Understanding the nuances of each step is critical for success.

Proposed Synthetic Pathway

The following diagram outlines the four-step synthesis that will be the focus of this guide.

Synthetic_Pathway start 1-Methyl-4-piperidone step1 Step 1: Cyanohydrin Formation (4-Cyano-1-methylpiperidin-4-ol) start->step1 KCN, H+ step2 Step 2: Nitrile Hydrolysis (4-Hydroxy-1-methylpiperidine-4-carboxylic acid) step1->step2 H3O+, Δ step3 Step 3: Deoxyfluorination (4-Fluoro-1-methylpiperidine-4-carboxylic acid) step2->step3 DAST or PyFluor step4 Step 4: Carboxylic Acid Reduction ((4-Fluoro-1-methylpiperidin-4-yl)methanol) step3->step4 1. LiAlH4 2. H2O workup Troubleshooting_Fluorination start Low yield in fluorination step check_elimination Major byproduct is elimination product? start->check_elimination check_sm Unreacted starting material? check_elimination->check_sm No change_reagent Switch to PyFluor or PhenoFluor™ check_elimination->change_reagent Yes increase_equiv Increase equivalents of fluorinating agent check_sm->increase_equiv Yes check_purity Check purity of starting material and dryness of solvent check_sm->check_purity No lower_temp Lower reaction temperature to -78 °C change_reagent->lower_temp Still elimination?

Technical Support Center: A Troubleshooting Guide for Fluorination Reactions in Piperidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are incorporating fluorine into piperidine scaffolds. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including basicity, lipophilicity, and metabolic stability, making fluorinated piperidines highly valuable motifs in medicinal chemistry.[1][2][3] However, the unique reactivity of fluorine and the conformational dynamics of the piperidine ring present distinct synthetic challenges.

This guide moves beyond simple protocols to address the "why" behind common experimental failures. It is structured as a series of frequently asked questions (FAQs) that directly tackle specific issues you may encounter at the bench.

Section 1: Low Yield and Reaction Failure

Q1: My fluorination reaction has stalled, or the yield is disappointingly low. What are the primary factors I should investigate?

A1: Low conversion or yield is a common issue that can often be traced back to fundamental reaction parameters before exploring more complex mechanistic problems.

  • Reagent Purity and Stability: Electrophilic fluorinating agents, particularly those with N-F bonds, can be sensitive to moisture and may degrade upon storage. Verify the purity of your fluorinating agent. For example, reagents like Selectfluor® are generally stable crystalline solids, but others may be less robust.

  • Strictly Anhydrous Conditions: Many fluorination reactions are highly sensitive to water. Moisture can react with reagents, intermediates, or catalysts. Ensure all glassware is oven- or flame-dried, and solvents are rigorously dried using an appropriate system (e.g., solvent purification system or molecular sieves).

  • Inert Atmosphere: Oxygen can interfere with many catalytic cycles and sensitive reagents. Ensure the reaction is conducted under a robust inert atmosphere (Argon or Nitrogen) from start to finish.

  • Substrate Reactivity: The electronic nature of your piperidine substrate is critical. The presence of electron-withdrawing groups can deactivate the ring, making it less nucleophilic and thus less reactive towards electrophilic fluorinating agents. Conversely, highly electron-rich substrates may lead to side reactions.

Q2: I'm trying to directly fluorinate a protected piperidine using an electrophilic agent like Selectfluor®, but I'm observing no reaction. What is the likely cause?

A2: This is a classic reactivity problem. Direct C-H fluorination on an unactivated, saturated ring like piperidine is extremely challenging. Electrophilic fluorinating agents require a nucleophilic carbon center to attack. If your substrate is a simple N-protected piperidine, the C-H bonds are not sufficiently nucleophilic.

Causality & Solution: You must first generate a nucleophilic center at the desired position. Common strategies include:

  • Enolate/Enamine Formation: Convert a piperidone precursor into its corresponding enolate (using a base like LDA or LHMDS) or an enamine/enamide. These electron-rich intermediates are readily fluorinated by electrophilic reagents.

  • Dearomatization-Hydrogenation: A powerful modern strategy involves the hydrogenation of a readily available fluoropyridine precursor.[1][2][4] This avoids direct fluorination of the saturated ring altogether. However, this method has its own challenges, such as competing hydrodefluorination.[2][4]

Section 2: Controlling Regio- and Stereoselectivity

Q3: My reaction is producing a mixture of regioisomers. How can I direct the fluorine to a single, desired position?

A3: Achieving high regioselectivity is dependent on pre-installing chemical "information" in the substrate that directs the fluorinating agent.

  • Steric Hindrance: Bulky groups on the piperidine ring can block certain positions, sterically directing the incoming fluorinating agent to less hindered sites.

  • Directing Groups: The strategic placement of activating groups is the most reliable method. As mentioned in A2, forming an enolate from a piperidone at a specific position provides excellent regiocontrol.

  • Intramolecular Cyclization: Methods like the intramolecular aminofluorination of alkenyl amines, often mediated by palladium or hypervalent iodine reagents, offer exquisite regiocontrol.[1][5] The reaction geometry is constrained by the cyclization event, ensuring the fluorine and nitrogen are added across the double bond in a predictable manner.

Q4: My product has the fluorine atom in an axial orientation, but I expected the sterically favored equatorial position. Why is this happening?

A4: This is a fascinating and well-documented phenomenon in fluorinated piperidines. The preference for an axial fluorine substituent is often the thermodynamically favored outcome, contrary to predictions based solely on sterics.[6][7]

The Underlying Science: The axial preference is primarily driven by stabilizing electronic interactions:

  • Charge-Dipole Interaction (C-F···N⁺): In protonated (acidic) media, a powerful electrostatic attraction exists between the positive charge on the nitrogen and the electron-rich fluorine atom when it is in the axial position. This can be a dominant stabilizing force.[3][7][8]

  • Hyperconjugation: Electron density from an anti-periplanar C-H bond can donate into the low-lying antibonding orbital (σ) of the C-F bond. This n→σ interaction, often called the "gauche effect," stabilizes the conformation where the fluorine is axial.[7][8][9]

  • Solvent Effects: The polarity of the solvent plays a significant role in modulating these electronic effects.[7]

This inherent electronic preference is a powerful tool in molecular design but must be anticipated during synthesis.

G Factors governing fluorine conformation in piperidines. cluster_piperidine Axial Fluorine Preference Axial-F Axial-F Equatorial-F Equatorial-F Charge-Dipole Charge-Dipole Charge-Dipole->Axial-F Stabilizing Hyperconjugation Hyperconjugation Hyperconjugation->Axial-F Stabilizing Steric_Hindrance Steric_Hindrance Steric_Hindrance->Equatorial-F Favors (Typically)

Caption: Key electronic forces often override sterics, favoring an axial fluorine.

Section 3: Eliminating Common Side Reactions

Q5: When hydrogenating a fluoropyridine to make my target piperidine, I'm losing the fluorine atom (hydrodefluorination). How can I prevent this?

A5: Hydrodefluorination (HDF) is the most significant side reaction in this synthetic strategy.[2] It occurs when the catalyst cleaves the C-F bond and replaces it with a C-H bond. Suppressing HDF is key to achieving good yields.

Field-Proven Solution: Research from Glorius and others has shown that the choice of catalyst and the addition of a Brønsted acid are critical.[1][2]

  • Catalyst: While Pd/C is common, Pearlman's catalyst (Pd(OH)₂/C) often gives superior results with lower HDF.

  • Brønsted Acid: The addition of a strong acid, such as aqueous HCl, protonates the nitrogen atoms of the substrate and intermediates. This is thought to decrease the electron density of the ring system, making the C-F bond less susceptible to cleavage by the palladium catalyst.

The table below summarizes typical results from optimization studies.

CatalystAcidYield of 3-Fluoropiperidine (%)Conversion (%)Reference
Pd(OH)₂/C (20 wt%)aq. HCl88>99[2]
Pd/C (10 wt%)aq. HCl83>99[2]
Rh/C (5 wt%)aq. HCl53>99[2]
Pd(OH)₂/C (20 wt%)None1778[2]
Q6: My intramolecular aminofluorination using a hypervalent iodine reagent is giving me a significant amount of the undesired oxoamination byproduct. What's going wrong?

A6: This is a common chemoselectivity challenge in reactions that use hypervalent iodine reagents like PhI(OAc)₂ in the presence of a fluoride source. The acetate (or other carboxylate) ligand on the iodine is also nucleophilic and can compete with the fluoride ion during the final bond-forming step.

Mechanistic Insight and Solution: The reaction likely proceeds through an aziridinium ion intermediate after the initial cyclization. The selectivity of the ring-opening by either fluoride or acetate determines the product ratio. To favor fluorination:

  • Change the Iodine Reagent: Switch from a reagent with a nucleophilic counter-ion like PhI(OAc)₂ to one with a less nucleophilic ligand, if possible.

  • Add an Electrolyte: As demonstrated by Štefane and colleagues, adding a non-nucleophilic electrolyte like tetrabutylammonium tetrafluoroborate (TBABF₄) can modulate the electrostatic environment of the key intermediates, suppressing the competitive oxoamination pathway and favoring the desired aminofluorination.[5]

G Start Low Yield or Reaction Failure? Check_Basics Check Reagent Purity, Anhydrous Conditions, Inert Atmosphere Start->Check_Basics Yes Substrate_Active Is Substrate Sufficiently Nucleophilic? Check_Basics->Substrate_Active Activate Activate Substrate: Form Enolate/Enamine Substrate_Active->Activate No Success Reaction Proceeds Substrate_Active->Success Yes Activate->Success Consider_Alt_Route Consider Alternative Route: e.g., Hydrogenation of Fluoropyridine Activate->Consider_Alt_Route

Caption: A basic decision workflow for troubleshooting low-yield reactions.

Section 4: Protocols and Safety

Protocol 1: Optimized Hydrogenation of 3-Fluoropyridine to Minimize Hydrodefluorination

(Adapted from Pitzer et al., ACS Catal. 2020)[1][2]

WARNING: Hydrogenations under pressure should only be performed by trained personnel using appropriate safety equipment (e.g., blast shield) and pressure-rated vessels.

  • Vessel Preparation: To a suitable pressure-rated reaction vessel, add 3-fluoropyridine (1.0 equiv).

  • Catalyst and Solvent: Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, ~5 mol%) and methanol (approx. 0.2 M concentration).

  • Acid Addition: Add aqueous hydrochloric acid (e.g., 4 M, 1.2 equiv).

  • Reaction Setup: Seal the vessel, purge thoroughly with Argon, and then purge with hydrogen gas.

  • Execution: Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir vigorously at room temperature for 16-24 hours.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with Argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. The resulting solution contains 3-fluoropiperidine hydrochloride.

  • Analysis: The crude product can be analyzed by ¹H NMR and ¹⁹F NMR to determine conversion and the extent of any hydrodefluorination side-product. The volatile free amine can be isolated after a basic workup or derivatized in situ for easier handling.[2]

Q7: What are the most critical safety precautions when handling common fluorinating agents?

A7: Safety is paramount. Fluorinating agents can be corrosive, toxic, and highly reactive. Always consult the Safety Data Sheet (SDS) for your specific reagent.

  • Diethylaminosulfur Trifluoride (DAST) and Analogs: These reagents react violently with water and can release toxic and corrosive HF gas upon decomposition or hydrolysis.[10]

    • Handling: Always handle in a chemical fume hood.[10] Wear heavy-duty neoprene or butyl rubber gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[10]

    • Quenching: Reactions must be quenched carefully at low temperatures by slowly adding a proton source like methanol or isopropanol, followed by a saturated aqueous solution of sodium bicarbonate.

  • Hydrogen Fluoride (HF) and HF-Pyridine: HF is extremely dangerous. It causes severe burns that may not be immediately painful but can result in deep tissue and bone damage.[11][12]

    • Emergency Preparedness: Never work with HF or reagents that can generate it without having a tube of 2.5% calcium gluconate gel immediately accessible.[11] All personnel must be trained on its use.

    • PPE: Use of a face shield, chemical-resistant apron, and specialized gloves is mandatory.[10][12]

  • Selectfluor® (F-TEDA-BF₄): While it is a relatively stable crystalline solid, it is a powerful oxidant. Avoid contact with combustible materials.

Always have a plan for quenching the reaction and disposing of waste. Small-scale test reactions are highly recommended before proceeding to a larger scale.

References

Technical Support Center: Minimizing Defluorination Byproducts in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives. The incorporation of fluorine into piperidine scaffolds is a critical strategy in modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and other crucial pharmacokinetic and pharmacodynamic properties.[1][2][3][4] However, the synthesis of fluorinated piperidines, particularly through the common route of hydrogenating fluorinated pyridines, is frequently plagued by the undesired cleavage of the robust carbon-fluorine (C-F) bond, leading to defluorinated byproducts.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of minimizing defluorination and maximizing the yield of your target fluorinated piperidine.

Troubleshooting Guide: Addressing Defluorination in Real-Time

This section is designed to address specific experimental issues you may be encountering at the bench.

Q1: I'm observing significant defluorination of my fluorinated pyridine precursor during catalytic hydrogenation. What are the likely causes and how can I mitigate this?

A1: Significant defluorination during the catalytic hydrogenation of fluoropyridines is a common challenge. The primary culprits are often suboptimal reaction conditions, particularly the choice of catalyst and the absence of an acidic additive.

Underlying Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring can adsorb onto the surface of the catalyst, leading to catalyst poisoning and promoting side reactions like defluorination.[5] Protonating the nitrogen with a strong acid can prevent this interaction, thereby favoring the desired hydrogenation of the aromatic ring over C-F bond cleavage.[6]

Recommended Actions:

  • Introduce a Strong Brønsted Acid: The addition of a strong acid, such as hydrochloric acid (HCl), is often crucial for suppressing defluorination.[6] The acid protonates the pyridine nitrogen, preventing it from poisoning the catalyst and altering the electronic properties of the substrate to favor hydrogenation. In many cases, omitting the acid leads to low conversion and a predominance of the defluorinated product.[6]

  • Select the Appropriate Catalyst: The choice of catalyst is paramount. While various catalysts can effect the reduction of pyridines, their selectivity for C-F bond preservation varies significantly. Palladium on carbon (Pd/C) can sometimes be effective, but Pearlman's catalyst (Pd(OH)₂/C) is often superior in the presence of an acid for the selective hydrogenation of fluoropyridines.[6] Rhodium- and Platinum-based catalysts have also been explored, but can sometimes lead to higher levels of defluorination depending on the substrate and conditions.[5][6][7]

  • Optimize Reaction Temperature and Pressure: While higher temperatures and pressures can increase the rate of hydrogenation, they can also provide the necessary energy to overcome the activation barrier for C-F bond cleavage. It is advisable to start with milder conditions (e.g., lower temperature and pressure) and monitor the reaction progress closely.

Experimental Protocol: Selective Hydrogenation of a Fluoropyridine

Here is a general protocol that has been shown to be effective for the selective hydrogenation of fluoropyridines:[6]

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve the fluoropyridine substrate in a solvent such as methanol (MeOH).

  • Acid Addition: Add a stoichiometric amount of a strong Brønsted acid, like aqueous HCl.

  • Catalyst Introduction: Carefully add the palladium-based catalyst, for instance, 20 wt% Pd(OH)₂ on carbon.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture at a controlled temperature.

  • Monitoring: Monitor the reaction progress by techniques such as GC-MS or LC-MS to determine the consumption of the starting material and the formation of the desired product versus defluorinated byproducts.

  • Work-up: Upon completion, carefully vent the hydrogen, filter the catalyst, and proceed with the appropriate work-up and purification steps.

Q2: My attempts to reduce a multi-fluorinated pyridine are resulting in a mixture of partially and fully defluorinated products. How can I improve the selectivity?

A2: The challenge of preserving multiple C-F bonds during hydrogenation is significantly greater due to the increased statistical probability of a defluorination event. For such sensitive substrates, a standard catalytic hydrogenation approach may not be optimal.

Alternative Strategy: Dearomatization-Hydrogenation (DAH)

A highly effective, one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed to synthesize all-cis-(multi)fluorinated piperidines with high diastereoselectivity and minimal defluorination.[8]

Mechanism Overview: This method involves two key steps:

  • Dearomatization: The pyridine ring is first dearomatized using a borane reagent, which also serves to protect the Lewis basic nitrogen.[9]

  • Hydrogenation: The resulting diene mixture is then hydrogenated under milder conditions, which helps to preserve the C-F bonds.[9]

Experimental Workflow for DAH

DAH_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Start Fluoropyridine Substrate Dearomatization Dearomatization Start->Dearomatization Add Reagents Reagents Rh Catalyst + Borane Reagent Hydrogenation Hydrogenation Dearomatization->Hydrogenation Intermediate Formation Trapping In situ Protection (e.g., with TFAA) Hydrogenation->Trapping Reaction Completion Purification Column Chromatography Trapping->Purification End all-cis-(Multi)fluorinated Piperidine Purification->End

Caption: Workflow for the Dearomatization-Hydrogenation (DAH) of fluoropyridines.

Advantages of the DAH approach:

  • High Diastereoselectivity: This method typically yields all-cis products.[8]

  • Reduced Defluorination: By avoiding harsh hydrogenation conditions on the aromatic ring, C-F bond integrity is better maintained. An excess of the borane reagent can sometimes further reduce defluorination byproducts.[8]

  • Broad Substrate Scope: The method is applicable to a wide range of substituted fluoropyridines.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental reason for the stability of the C-F bond, and what conditions can lead to its cleavage?

A3: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol for a C(sp²)-F bond.[10][11][12] This exceptional strength is attributed to the large electronegativity difference between carbon and fluorine, resulting in a highly polarized and short bond with significant ionic character.

Despite its strength, the C-F bond can be cleaved under various conditions:

  • Reductive Cleavage: This is a common pathway in catalytic hydrogenation, where the C-F bond is cleaved by the addition of hydrogen across it. This process can be facilitated by transition metal catalysts.

  • Oxidative Cleavage: Certain high-valent metal complexes can catalyze the defluorination of perfluorinated aromatics under oxidative conditions.[10][11]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage.[13][14]

  • Photoredox Catalysis: Visible light photoredox catalysis can enable C-F bond cleavage through single-electron transfer (SET) processes, generating radical intermediates.[15]

Q4: How does the position of the fluorine substituent on the pyridine ring affect the propensity for defluorination?

A4: The position of the fluorine atom can significantly influence its susceptibility to cleavage. Fluorine atoms at positions that are more electronically activated or sterically accessible to the catalyst surface may be more prone to defluorination. For instance, in some catalytic systems, C-F bonds ortho to the nitrogen atom may exhibit different reactivity compared to those at meta or para positions. The electronic effects of other substituents on the ring will also play a crucial role in modulating the reactivity of a specific C-F bond.

Q5: Are there any non-hydrogenation methods to synthesize fluorinated piperidines that avoid the risk of defluorination?

A5: Yes, several alternative strategies exist that build the fluorinated piperidine ring without relying on the reduction of a fluoropyridine, thereby circumventing the issue of defluorination. These methods often involve the use of fluorinated building blocks.[2] Some examples include:

  • Cyclization of Fluorinated Acyclic Precursors: Constructing the piperidine ring from a pre-fluorinated linear precursor.

  • Deoxyfluorination of Hydroxypiperidines: Introducing fluorine at a late stage by converting a hydroxyl group on a pre-formed piperidine ring to a fluorine atom using reagents like DAST or Deoxo-Fluor.[2]

  • Ring-Closing Metathesis (RCM): Utilizing RCM of a fluorinated diene followed by reduction of the resulting double bond.

Logical Relationship of Synthetic Strategies

Synth_Strategies cluster_hydrogenation Reduction of Fluoropyridines cluster_building_block Building Block Approaches Target Fluorinated Piperidine Cat_Hydro Catalytic Hydrogenation Cat_Hydro->Target Prone to Defluorination DAH Dearomatization-Hydrogenation DAH->Target Minimizes Defluorination Cyclization Cyclization of Fluorinated Precursors Cyclization->Target Avoids Defluorination Deoxyfluorination Deoxyfluorination of Hydroxypiperidines Deoxyfluorination->Target Late-Stage Fluorination

Caption: Major synthetic routes to fluorinated piperidines.

Data Summary: Catalyst and Acid Effects on Hydrogenation

The following table summarizes the impact of different catalysts and the presence of an acid on the hydrogenation of a model fluoropyridine, highlighting the yield of the desired fluorinated piperidine and the conversion of the starting material.

EntryCatalystAcid (HCl)Yield of Fluorinated Piperidine (%)Conversion (%)Reference
120 wt% Pd(OH)₂/CYes88>99[6]
25 wt% Rh/CYes53>99[6]
35 wt% Pt/CYes6>99[6]
410 wt% Pd/CYes83>99[6]
520 wt% Pd(OH)₂/CNo1778[6]

Data adapted from a study on the hydrogenation of 2-fluoro-5-(trifluoromethyl)pyridine.[6]

References

Technical Support Center: Optimization of HPLC Method for Separating Fluorinated Piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of fluorinated piperidine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these structurally similar compounds. Fluorinated piperidines are increasingly vital motifs in medicinal chemistry, and their isomeric purity is critical for ensuring drug safety and efficacy.[1][2]

This resource provides in-depth troubleshooting guidance and frequently asked questions in a direct Q&A format. The content is structured to address specific experimental issues, explaining the scientific principles behind the recommended solutions.

The Challenge of Separating Fluorinated Piperidine Isomers

Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can significantly alter the physicochemical properties of piperidine rings.[3][4] This includes changes in basicity (pKa), lipophilicity, and conformational preferences, which directly impact chromatographic behavior.[3][5] Separating positional and stereoisomers of fluorinated piperidines is often difficult due to their subtle structural differences.[6] This guide will help you navigate these challenges to develop robust and reliable HPLC methods.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of fluorinated piperidine isomers.

Q1: I'm observing poor resolution or complete co-elution of my fluorinated piperidine isomers. What are the primary causes and how can I improve separation?

A1: Poor resolution is the most common challenge and typically stems from insufficient selectivity between the isomers. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Stationary Phase:

  • Standard C18 Columns: While C18 columns are a good starting point, they may not provide enough selectivity for closely related isomers.[7][8] The separation on a C18 is primarily based on hydrophobicity, which might be very similar between isomers.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl ligands and the aromatic rings (if present in your analytes) or even the piperidine ring itself. This can be particularly effective for positional isomers where the fluorine substitution pattern alters the electron density of the molecule.[9]

  • Pentafluorophenyl (PFP) Columns: PFP columns are an excellent choice for separating fluorinated compounds. They provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective in differentiating subtle isomeric differences.[6]

  • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers or diastereomers, a chiral stationary phase is essential.[10][11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.[10]

2. Optimize the Mobile Phase pH:

Fluorinated piperidines are basic compounds. The pH of the mobile phase is a critical parameter that controls their ionization state and, consequently, their retention and peak shape.[12][13][14]

  • Understanding pKa: The pKa of your piperidine isomers is crucial. The introduction of fluorine, an electron-withdrawing group, will lower the pKa of the piperidine nitrogen.

  • Ion-Suppression (Low pH): At a pH about 2 units below the pKa, the piperidine will be fully protonated (ionized). This can lead to poor retention on reversed-phase columns. However, it can improve peak shape by minimizing secondary interactions with residual silanols.

  • Unionized State (High pH): At a pH about 2 units above the pKa, the piperidine will be in its neutral, unionized form.[15] This increases its hydrophobicity and retention on a reversed-phase column, which can often improve separation.[8][15] Be sure to use a pH-stable column (e.g., hybrid or polymer-based) when working at high pH to prevent stationary phase degradation.[16]

3. Adjust Mobile Phase Composition and Additives:

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile is generally a weaker solvent than methanol in reversed-phase HPLC and can provide different selectivity for isomers.

  • Buffers: Use a buffer to maintain a consistent pH throughout the analysis.[17] Phosphate and acetate buffers are common choices.[8]

  • Ion-Pairing Agents: For highly polar or poorly retained isomers, adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve retention and peak shape. However, TFA can suppress MS signals if you are using LC-MS.

ParameterRecommendation for Poor ResolutionRationale
Stationary Phase Phenyl-Hexyl, PFP, or ChiralOffers alternative selectivities beyond hydrophobicity.[6][9]
Mobile Phase pH Operate at a pH > 2 units above the analyte pKaIncreases retention of basic compounds in reversed-phase.[8][15]
Organic Modifier Screen both Acetonitrile and MethanolCan provide different selectivities for closely related isomers.
Additives Consider low concentrations of TFA (for UV)Can improve peak shape and retention for basic compounds.
Q2: My peaks are tailing significantly. What's causing this and how can I achieve symmetrical peaks?

A2: Peak tailing for basic compounds like fluorinated piperidines is a classic problem in reversed-phase HPLC.[17]

Primary Cause: Secondary Interactions with Silanols

Standard silica-based columns have residual silanol groups (Si-OH) on the surface. At mid-range pH, these silanols can be deprotonated (SiO-) and interact with the protonated form of your basic analyte, leading to peak tailing.[17]

Solutions:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping (treating the silica surface to reduce the number of accessible silanols) are designed to minimize these interactions.[17]

  • Mobile Phase pH Adjustment:

    • Low pH (e.g., pH 2-3): At low pH, the residual silanols are protonated and less likely to interact with your protonated analyte. This is a very common strategy to improve peak shape for basic compounds.[18]

    • High pH (e.g., pH 8-10): At high pH, your basic analyte is neutral, and therefore less likely to interact with the deprotonated silanols. As mentioned before, ensure your column is stable at high pH.[8]

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[17] Try reducing the injection volume or diluting your sample.

Q3: I'm not seeing any peaks, or the peaks are very small. What should I check?

A3: This can be a frustrating issue, but it's often solvable with a systematic check.

1. Check Your Detector Settings:

  • Lack of a Chromophore: Many simple piperidine structures do not have a strong UV chromophore, meaning they don't absorb UV light well.[19] Fluorination does not significantly enhance UV absorbance.

  • Wavelength Selection: If your compound has some UV absorbance, ensure you are monitoring at the correct wavelength (λmax). You may need to run a UV scan of your analyte to determine the optimal wavelength. For compounds without a strong chromophore, detection at low wavelengths (e.g., 200-220 nm) might be necessary, but be aware that this can lead to a noisy baseline.

  • Alternative Detection Methods: If your compound has little to no UV absorbance, you will need to use a different detection method:[19][20]

    • Mass Spectrometry (MS): This is the preferred method for non-UV active compounds and provides mass information for peak identification.[21][22]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte.

2. Sample and Mobile Phase Compatibility:

  • Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion or even prevent the analyte from being retained on the column.[18]

3. System and Column Issues:

  • Column Clogging: A blocked column frit can prevent the sample from reaching the detector. Check the system pressure; a sudden increase is a sign of a blockage.

  • Leaks: Check for leaks in the system, which can lead to a loss of sample.[18]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for fluorinated piperidine isomers?

A1: A good starting point would be a reversed-phase method using a modern, end-capped C18 or a PFP column.

Initial Method Parameters:

  • Column: C18 or PFP, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient, for example, 5-95% B over 15-20 minutes.

  • Flow Rate: Appropriate for the column dimension (e.g., 0.3-0.5 mL/min for 2.1 mm ID, 1.0 mL/min for 4.6 mm ID).

  • Column Temperature: 30-40 °C to improve efficiency and reduce viscosity.

  • Detection: UV at 210 nm (if no strong chromophore) or MS detection.

This starting point allows you to assess the retention of your isomers and provides a baseline for further optimization.

Q2: Are there any alternatives to reversed-phase HPLC for separating these isomers?

A2: Yes, several alternative techniques can be very effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds that are poorly retained in reversed-phase.[23][24] Since fluorinated piperidines can be quite polar, HILIC can provide very different selectivity and may be a powerful tool for isomer separation.[16][25]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for chiral separations and for the separation of positional isomers.[11][26][27] It often provides faster separations and uses less organic solvent than HPLC.[28][29][30]

Q3: How do I validate my final HPLC method?

A3: Method validation is crucial to ensure your method is reliable and suitable for its intended purpose.[31][32] Key parameters to validate, according to ICH guidelines, include:[33][34]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other isomers, impurities, degradation products).[34]

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specific range.[33][35]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[33]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[34][35]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[33][34]

Visual Workflows

Systematic Approach to Method Development

MethodDevelopment start Define Separation Goal (e.g., Isomer Resolution) col_select Column Screening (C18, PFP, Phenyl) start->col_select mp_screen Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 9.5) col_select->mp_screen Select best column grad_opt Gradient Optimization (Slope, Time) mp_screen->grad_opt Select best mobile phase temp_opt Temperature Optimization (30-50°C) grad_opt->temp_opt flow_opt Flow Rate Optimization temp_opt->flow_opt validate Method Validation (ICH Guidelines) flow_opt->validate Optimized Conditions final Final Method validate->final

Caption: A systematic workflow for HPLC method development.

Troubleshooting Poor Peak Shape

PeakShapeTroubleshooting start Peak Tailing Observed check_col Is column for basic compounds (end-capped)? start->check_col change_col Switch to a modern, end-capped column check_col->change_col No check_ph Is mobile phase pH optimized? check_col->check_ph Yes change_col->check_ph adjust_ph Adjust pH to < 3 or > 8 (use appropriate column) check_ph->adjust_ph No check_overload Is sample overloaded? check_ph->check_overload Yes adjust_ph->check_overload reduce_conc Reduce injection volume or dilute sample check_overload->reduce_conc Yes good_peak Symmetrical Peak check_overload->good_peak No reduce_conc->good_peak

Caption: A decision tree for troubleshooting peak tailing.

References

Technical Support Center: Solubility Optimization for Piperidine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Model Compound: 4-Fluoro-1-methyl-4-piperidinemethanol CAS: 1000341-04-7[1][2]

This guide uses this compound as a representative example of a potentially basic, moderately lipophilic small molecule, a common structural class encountered in drug discovery. While specific experimental data for this exact compound is limited, the principles outlined here provide a robust framework for systematically addressing solubility challenges with similar piperidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately when I diluted my DMSO stock into aqueous assay buffer. What is the most likely cause?

A: This is a classic sign of a compound "crashing out" of solution, which typically occurs when the aqueous buffer cannot support the high concentration achieved in the organic stock. The primary reason for a basic compound like a piperidine derivative is often a pH mismatch. The N-methylpiperidine group is basic, with an estimated pKa around 10.0.[3][4][5][6] At a neutral pH of 7.4, the compound will be predominantly in its protonated, charged (and thus more water-soluble) form. However, if your buffer pH is neutral or basic, and your final compound concentration exceeds its intrinsic solubility, precipitation will occur.

Q2: What is the best solvent for my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions (e.g., 10-30 mM) for screening and biological assays.[7] It is a powerful, water-miscible solvent capable of dissolving a wide range of hydrophobic compounds.[8][9] However, always prepare stock solutions with care, ensuring the compound is fully dissolved, using gentle warming or vortexing if necessary.[10]

Q3: I've dissolved my compound, but my assay results are inconsistent or show inhibition in my vehicle controls. Why?

A: The solubilization method itself may be interfering with the assay. High concentrations of co-solvents like DMSO (>1%) can inhibit enzyme activity, affect cell viability, or disrupt protein structures.[11][12][13][14] Similarly, surfactants can interfere with assay readouts or inhibit enzymes.[15][16] It is crucial to run vehicle controls containing the exact same concentration of all solubilizing agents (e.g., DMSO, acid/base, cyclodextrin) as your test samples to identify and account for these artifacts.

Q4: What is the difference between kinetic and thermodynamic solubility?

A: Kinetic solubility measures how much of a compound can be dissolved from a concentrated DMSO stock into an aqueous buffer and stay in solution for a short period. This mimics the conditions of most in vitro assays.[17] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a buffer over a longer period (24-48 hours) and is more relevant for formulation and preclinical development.[17] For assay development, kinetic solubility is the more practical parameter to optimize.

In-Depth Troubleshooting Guide

Poor solubility can lead to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[8][17] This guide provides a systematic workflow to diagnose and resolve these issues.

Workflow for Addressing Solubility Issues

G cluster_0 Step 1: Characterization cluster_1 Step 2: Methodical Solubilization cluster_2 Step 3: Assay Validation A Prepare 10 mM Stock in 100% DMSO B Determine Kinetic Solubility in Assay Buffer A->B C Assess pH-Solubility Profile (e.g., pH 5.0, 7.4, 9.0) B->C D pH Adjustment (For lonizable Compounds) C->D Is compound ionizable? E Co-Solvent Screening (e.g., Ethanol, PEG400) D->E pH adjustment insufficient? H Run Vehicle Controls (Solvent Effects) D->H F Complexation Agents (e.g., Cyclodextrins) E->F Co-solvents interfere? E->H G Surfactants (e.g., Tween-80) F->G Complexation insufficient? F->H G->H I Confirm No Compound Precipitation (Visual & Light Scatter) H->I J Verify Assay Performance (Z', S/N Ratio) I->J

Caption: A systematic workflow for troubleshooting compound solubility.

Step 1: Characterize Your Compound

Before attempting to solve a solubility problem, you must first define it.

Protocol 1: Preparation of Primary Stock Solution

  • Accurately weigh the compound using an analytical balance.[10]

  • Add high-purity DMSO to achieve the desired high concentration (e.g., 10 mM).

  • Ensure complete dissolution by vortexing or brief sonication. Gentle warming (<40°C) can be used but be cautious of compound stability.

  • Store appropriately, typically at -20°C in sealed vials to prevent water absorption.[18]

Protocol 2: Kinetic Solubility Assessment

  • Prepare serial dilutions of your DMSO stock.

  • In a 96-well plate, add a small volume (e.g., 1-2 µL) of each DMSO stock dilution to your final assay buffer to achieve the desired test concentrations.

  • Mix well and incubate for a relevant period (e.g., 1-2 hours) at the assay temperature.

  • Inspect the plate visually against a dark background for signs of precipitation (cloudiness, crystals).

  • For a quantitative measure, use nephelometry or a plate reader to detect light scattering, which indicates precipitate formation. The highest concentration without a significant increase in light scatter is the kinetic solubility.[17]

Step 2: Systematic Solubilization Strategies

If the kinetic solubility is below your required assay concentration, apply the following strategies sequentially.

A. pH Adjustment

For ionizable compounds, pH is the most powerful tool for enhancing solubility.[][20] Our model compound contains a basic piperidine nitrogen. Lowering the pH will protonate this nitrogen, creating a positively charged species that is significantly more soluble in aqueous media.[21][22]

Mechanism of pH-Dependent Solubility for a Basic Amine

G Soluble [R₃N-H]⁺ (Ionized, Water-Soluble Form) label_OH - H⁺ Insoluble R₃N (Neutral, Less Soluble Form) Equilibrium Insoluble->Equilibrium label_H + H⁺ Equilibrium->Soluble label_H->Soluble label_OH->Insoluble

Caption: Equilibrium between soluble (charged) and insoluble (neutral) forms.

Recommendation: Prepare a stock solution in an acidic medium (e.g., 100 mM HCl in water) or add a small amount of acid to your final assay buffer. Test a range of pH values (e.g., 5.0, 6.0, 7.0) to find the optimal balance between solubility and biological relevance, as drastic pH changes can harm cells or denature proteins.

B. Co-Solvents

If pH adjustment is not feasible or sufficient, water-miscible organic solvents (co-solvents) can be used to increase the "hydrophobicity" of the bulk solvent.[][23]

Co-SolventTypical Max % in AssayProsCons
DMSO < 1.0% (cell-based)Powerful solventCan be toxic or inhibit enzymes at >1%.[9][11][13]
Ethanol < 1.0%Less toxic than DMSOWeaker solvent, can still affect cell membranes.[16]
PEG 400 1-5%Low toxicityCan be viscous, may not be a strong enough solvent.
Glycerol 1-10%Protein stabilizerHigh viscosity, weaker solvent.[7]

Protocol: Prepare an intermediate dilution of your DMSO stock into the chosen co-solvent before the final dilution into the assay buffer. This two-step dilution can prevent the compound from precipitating upon direct contact with a fully aqueous environment.[17]

C. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25][26] They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is water-soluble.[27][28]

Mechanism of Cyclodextrin Solubilization

G Compound Hydrophobic Compound Plus + Compound->Plus CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Yields CD->Yields Complex Soluble Inclusion Complex Plus->CD Yields->Complex

References

Technical Support Center: Strategies to Reduce Impurities in 4-Fluoro-1-methyl-4-piperidinemethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-1-methyl-4-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize impurity formation. The information provided herein is based on established principles of organic chemistry and extensive experience in the synthesis of fluorinated heterocyclic compounds.

Introduction

This compound is a valuable building block in medicinal chemistry, and its purity is paramount for successful downstream applications.[1] The introduction of a fluorine atom onto the piperidine ring can significantly enhance the pharmacological properties of a molecule, but it also introduces unique challenges in synthesis and purification.[2] This guide will address common issues encountered during production, providing a structured approach to troubleshooting and impurity control.

A likely and efficient synthetic approach to this compound involves a two-step process: the electrophilic fluorination of N-methyl-4-piperidone followed by a nucleophilic addition of a one-carbon unit to the carbonyl group. This guide will focus on potential impurities arising from this synthetic route.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the potential sources of impurities, let's visualize the proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Electrophilic Fluorination cluster_step2 Step 2: Hydroxymethylation cluster_impurities Potential Impurities N-methyl-4-piperidone N-methyl-4-piperidone alpha-fluoropiperidone 4-Fluoro-1-methyl-4-piperidone N-methyl-4-piperidone->alpha-fluoropiperidone Fluorination Unreacted_Starting_Material Unreacted N-methyl-4-piperidone N-methyl-4-piperidone->Unreacted_Starting_Material Incomplete Reaction Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Fluorinating_Agent->alpha-fluoropiperidone Target_Molecule 4-Fluoro-1-methyl-4- piperidinemethanol alpha-fluoropiperidone->Target_Molecule Nucleophilic Addition Over-fluorination Difluorinated byproduct alpha-fluoropiperidone->Over-fluorination Side Reaction Hydrolysis_Product 4-Hydroxy-1-methyl-4-piperidone alpha-fluoropiperidone->Hydrolysis_Product Moisture Contamination Grignard_Reagent Formaldehyde Source or Grignard Reagent (e.g., HCHO, (CH2O)n) Grignard_Reagent->Target_Molecule Side_Reaction_Product Rearrangement or Elimination Products Target_Molecule->Side_Reaction_Product Side Reaction

Caption: Proposed synthetic pathway for this compound and common impurity formation points.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of 4-Fluoro-1-methyl-4-piperidone (Step 1) 1. Inactive Fluorinating Agent: The fluorinating agent (e.g., Selectfluor®) may have degraded due to moisture. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or decomposition may occur at higher temperatures.[3] 3. Incorrect Solvent: The choice of solvent can significantly impact the reaction's efficiency.1. Ensure Anhydrous Conditions: Use freshly opened, high-purity fluorinating agent and ensure all glassware is thoroughly dried.[4] 2. Temperature Screening: Perform small-scale experiments to determine the optimal temperature for the reaction. 3. Solvent Optimization: Screen a range of anhydrous, non-nucleophilic solvents like acetonitrile or ethyl acetate.[3]
Presence of Difluorinated Impurity Over-fluorination: The reaction conditions may be too harsh, leading to the introduction of a second fluorine atom.1. Stoichiometric Control: Use a precise stoichiometry of the fluorinating agent (typically 1.0-1.2 equivalents). 2. Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity.[3] 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
Significant Amount of Unreacted N-methyl-4-piperidone 1. Insufficient Fluorinating Agent: Not enough fluorinating agent was used to drive the reaction to completion. 2. Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.1. Adjust Stoichiometry: Slightly increase the equivalents of the fluorinating agent (e.g., from 1.1 to 1.2 eq). 2. Extend Reaction Time: Continue to monitor the reaction until no more starting material is observed.
Low Yield of this compound (Step 2) 1. Inactive Grignard/Organolithium Reagent: The reagent may have been quenched by moisture or air.[5] 2. Poor Nucleophilic Addition: The fluorinated ketone is less reactive than its non-fluorinated counterpart.1. Strict Anhydrous/Inert Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4] 2. Use a More Reactive Nucleophile: Consider using a more reactive organometallic reagent or a different source for the hydroxymethyl group. 3. Lewis Acid Catalysis: The addition of a Lewis acid may help to activate the carbonyl group.
Formation of 4-Hydroxy-1-methyl-4-piperidone Impurity Hydrolysis of the Fluorinated Intermediate: The α-fluoroketone can be sensitive to hydrolysis, especially under acidic or basic work-up conditions.1. Anhydrous Work-up: Perform the work-up under anhydrous conditions if possible. 2. Neutral pH: Maintain a neutral pH during aqueous work-up and extraction. 3. Prompt Isolation: Isolate the fluorinated intermediate quickly after its formation.
Presence of Elimination or Rearrangement Byproducts Instability of the Tertiary Alcohol: The tertiary alcohol product can be prone to elimination of water or other rearrangements, especially under acidic conditions.1. Mild Work-up Conditions: Avoid strong acids during the work-up and purification steps. 2. Control Temperature: Keep the reaction and purification temperatures as low as possible to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best electrophilic fluorinating agent for the first step?

A1: Selectfluor® (F-TEDA-BF4) is a widely used and effective electrophilic fluorinating agent for α-fluorination of ketones due to its crystalline nature, ease of handling, and relatively mild reaction conditions. However, other N-F reagents can also be considered.

Q2: How can I effectively monitor the progress of the fluorination reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., dichloromethane/methanol) to achieve good separation between the starting material and the product. Staining with phosphomolybdic acid can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[3]

Q3: What are the key considerations for the hydroxymethylation step?

A3: The most critical factor is the strict exclusion of moisture and air, as organometallic reagents are highly reactive towards water and oxygen.[5] The choice of the reagent to deliver the hydroxymethyl group is also important; while formaldehyde or paraformaldehyde can be used, Grignard reagents like (methoxymethyl)magnesium chloride followed by acidic workup can also be effective.

Q4: What purification techniques are most suitable for the final product?

A4: Column chromatography on silica gel is a common and effective method for purifying piperidine derivatives.[6] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol with a small amount of triethylamine to prevent streaking of the amine) is often successful. For larger scales, distillation under reduced pressure may be a viable option.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Fluorinating agents can be strong oxidizers and should be handled with care. Organometallic reagents are pyrophoric and react violently with water. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Always consult the Safety Data Sheet (SDS) for all reagents used.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of N-methyl-4-piperidone
  • Preparation: Under an inert atmosphere (N₂ or Ar), add N-methyl-4-piperidone (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.1 eq) in anhydrous acetonitrile.

  • Reaction: Slowly add the Selectfluor® solution to the stirred solution of N-methyl-4-piperidone at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-1-methyl-4-piperidone.

Protocol 2: Hydroxymethylation of 4-Fluoro-1-methyl-4-piperidone
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and an inert gas inlet, add a solution of the crude 4-fluoro-1-methyl-4-piperidone in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of a suitable Grignard reagent (e.g., vinylmagnesium bromide, followed by ozonolysis, or a protected formaldehyde equivalent) or an alternative nucleophilic formaldehyde equivalent (1.2 eq) via the dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, prized for its conformational stability and ability to engage in key binding interactions. The strategic incorporation of fluorine is a powerful medicinal chemistry tactic used to modulate a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of fluorinated and non-fluorinated piperidines, supported by experimental data and protocols, to inform rational drug design and lead optimization efforts. We will explore the nuanced effects of fluorination on lipophilicity, basicity, and conformation, and detail its profound impact on blocking metabolic pathways and fine-tuning target engagement.

Introduction: The Piperidine Scaffold and the Rationale for Fluorination

The prevalence of the piperidine motif in pharmaceuticals is unparalleled among saturated heterocycles.[1][2] Its success stems from a stable chair conformation that provides a reliable three-dimensional scaffold for presenting substituents to biological targets. The basic nitrogen atom, typically protonated at physiological pH, is a critical pharmacophore for forming ionic bonds in protein binding pockets.

However, the optimization of a piperidine-containing lead candidate often requires fine-tuning of its properties. "Metabolic soft spots" on the ring or its substituents can lead to rapid clearance by Cytochrome P450 (CYP450) enzymes, and suboptimal basicity (pKa) or lipophilicity (LogP/LogD) can hinder oral bioavailability and introduce off-target toxicities.[3]

Fluorine has emerged as a "magic element" in medicinal chemistry for its ability to address these challenges.[4][5] Its unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the C-F bond—allow it to exert powerful effects on a molecule's profile without significant steric perturbation.[4][5] This guide will dissect these effects through a direct comparison between fluorinated and non-fluorinated piperidine analogs.

Comparative Analysis of Physicochemical Properties

The introduction of fluorine can have dramatic and sometimes counterintuitive effects on a molecule's fundamental properties. Understanding these shifts is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD): A Context-Dependent Shift

A common misconception is that fluorination universally increases lipophilicity. The effect is highly dependent on the position and extent of fluorination. While a trifluoromethyl (-CF3) group is strongly lipophilic, a single fluorine atom can either increase or decrease lipophilicity.[6][7][8] This is because the highly polarized C-F bond can increase a molecule's affinity for water in certain contexts, effectively lowering its LogP.

Table 1: Comparative Lipophilicity of Piperidine Analogs

CompoundPredicted cLogPPredicted LogD (pH 7.4)Rationale for Change
Piperidine0.83-1.26Baseline
3-Fluoropiperidine0.65-1.45The inductive effect of fluorine can increase polarity, slightly decreasing lipophilicity.
4,4-Difluoropiperidine0.95-1.14Gem-difluorination can shield the polar nitrogen, slightly increasing lipophilicity over the parent.
N-Methylpiperidine1.44-0.65The addition of a methyl group significantly increases lipophilicity.
N-(2-fluoroethyl)piperidine1.58-0.51Fluorination on an alkyl chain often modestly increases lipophilicity.

Note: Data is illustrative, calculated using standard chemoinformatic tools. Actual experimental values may vary.[9][10]

Basicity (pKa): The Inductive Effect in Action

One of the most predictable consequences of fluorination is the reduction of the basicity of the piperidine nitrogen.[4][9][11] Due to its extreme electronegativity, fluorine acts as a powerful electron-withdrawing group, pulling electron density away from the nitrogen atom via an inductive effect. This makes the nitrogen's lone pair of electrons less available for protonation, resulting in a lower pKa.

This modulation is a key strategy for mitigating off-target effects, particularly hERG channel affinity, which is often linked to high basicity.[3][9][12][13]

Table 2: Comparative pKa of Piperidine Analogs

CompoundPredicted pKaRationale for Change
Piperidine11.22Baseline
3-Fluoropiperidine9.80The fluorine at the 3-position strongly withdraws electron density, significantly lowering the pKa.[14][15]
4-Fluoropiperidine10.10The inductive effect is attenuated with distance, so the pKa reduction is less pronounced than with 3-fluorination.
3,3-Difluoropiperidine8.50The additive effect of two fluorine atoms results in a substantial decrease in basicity.[16]

Note: Data is illustrative and sourced from chemoinformatic predictions and published studies.[9][14][16]

Conformational Control: The Axial Preference

Fluorination can exert significant control over the conformational equilibrium of the piperidine ring. While substituents on a cyclohexane ring typically prefer the equatorial position to minimize steric clash, 3-fluoropiperidines often show a marked preference for the fluorine atom to be in the axial position.[11][17][18] This is attributed to stabilizing hyperconjugation and electrostatic interactions (charge-dipole) between the C-F bond and the protonated amine.[3][11][17][19] This conformational locking can pre-organize a ligand for its binding site, leading to enhanced potency and selectivity.

Impact on Metabolic Stability

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[4][6][20] The C-F bond, with a bond dissociation energy of ~115 kcal/mol, is substantially stronger than a typical C-H bond (~100 kcal/mol) and is therefore highly resistant to oxidative metabolism by CYP450 enzymes.[5][11]

By strategically replacing a hydrogen atom at a known site of metabolism (a "soft spot") with fluorine, chemists can effectively block this metabolic pathway, leading to:

  • Increased drug half-life

  • Reduced clearance

  • Improved oral bioavailability

The following workflow outlines a standard in vitro assay to compare the metabolic stability of a non-fluorinated parent compound and its fluorinated analog.

Experimental Workflow: In Vitro Microsomal Stability Assay

G cluster_physchem Physicochemical Modulation cluster_pk Pharmacokinetic Improvement cluster_pd Pharmacodynamic Tuning Fluorination Strategic Fluorination of Piperidine pKa Lowered pKa (Inductive Effect) Fluorination->pKa LogP Altered LogP/LogD (Polarity Change) Fluorination->LogP Conformation Conformational Bias (Axial Preference) Fluorination->Conformation Metabolism Blocked Metabolism (Increased C-F Bond Strength) Fluorination->Metabolism OffTarget Reduced Off-Target Activity (e.g., hERG via pKa) pKa->OffTarget Permeability Modified Membrane Permeability LogP->Permeability Binding Enhanced Binding Affinity (New Interactions) Conformation->Binding Selectivity Improved Selectivity (Shape/Electronics) Conformation->Selectivity Metabolism->Permeability Improved Bioavailability Binding->Selectivity

References

A Comparative Guide to the Validation of an HPLC Method for 4-Fluoro-1-methyl-4-piperidinemethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Fluoro-1-methyl-4-piperidinemethanol, a key fluorinated piperidine intermediate. Furthermore, this guide will objectively compare the validated HPLC method with other viable analytical techniques, supported by experimental rationale and data.

The Significance of Quantifying this compound

Fluorinated piperidine motifs are increasingly incorporated into modern pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a crucial building block in the synthesis of various drug candidates. Therefore, a robust and validated analytical method for its quantification is paramount to ensure the quality, consistency, and purity of the final API.

A Validated HPLC Method for this compound

Given the polar nature of this compound, a traditional reversed-phase HPLC method may struggle with adequate retention. To address this, we propose a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for the retention and separation of polar compounds.[1][2][3][4]

Experimental Protocol: HILIC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 95% A to 50% A over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: 210 nm (assuming the compound has some end-absorption or derivatization has been performed to introduce a chromophore).

  • Sample Diluent: Acetonitrile.

Method Validation: A Deep Dive into the "Why"

The validation of this analytical method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][4][5][6]

1. System Suitability: Before commencing with the validation experiments, system suitability tests are performed to ensure the chromatographic system is operating correctly. This is a non-negotiable prerequisite for any analytical validation.[2]

ParameterAcceptance CriteriaRationale
Tailing Factor≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates≥ 2000Indicates the efficiency of the separation.
%RSD of Peak Area (n=6)≤ 1.0%Demonstrates the precision of the injection system.

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][7]

  • Protocol: A solution of this compound is spiked with its known impurities and potential degradation products. The chromatograms are then analyzed for any co-elution.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, with a resolution of ≥ 2.0.

3. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][8][9][10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

  • Protocol: A series of at least five standard solutions of this compound are prepared at concentrations ranging from 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[2][7][11]

  • Protocol: The method is performed on a sample of known concentration (a certified reference material, if available) or by spiking a blank matrix with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The percent recovery should be between 98.0% and 102.0%.

5. Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][7][11]

  • Repeatability (Intra-assay precision): The precision is assessed by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The precision is evaluated by analyzing the same sample on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9][10][12]

  • Protocol: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Illustrative Acceptance Criteria: For this method, we would aim for an LOD of approximately 0.1 µg/mL and an LOQ of 0.3 µg/mL.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][11]

  • Protocol: Small variations are made to the method parameters, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Comparison with Alternative Analytical Techniques

While the validated HILIC method is robust and reliable, other analytical techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Validated HILIC-UV Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.[3]Good retention for polar compounds, compatible with MS, less hazardous solvents than normal phase.[1][4]Can be less robust than RP-HPLC, requires careful mobile phase preparation.[3]Routine QC analysis of the pure substance or in simple matrices.
Ion-Pair RP-HPLC-CAD/ELSD Reversed-phase separation with an ion-pairing agent to retain the polar analyte. Detection by Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a UV chromophore.[10]Utilizes common RP columns, universal detection for non-volatile analytes.[10]Ion-pairing agents can be harsh on columns and are not MS-friendly, CAD/ELSD response can be non-linear.Quantification when UV detection is not feasible and MS is not available.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[5]High separation efficiency, excellent sensitivity and specificity with MS detection.[13]Requires the analyte to be volatile and thermally stable, or to be derivatized.[5]Impurity profiling and quantification of volatile related substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC or UHPLC separation coupled with highly sensitive and selective tandem mass spectrometry detection.[8][14][15]Unmatched sensitivity and selectivity, ideal for complex matrices, structural elucidation capabilities.[14]Higher instrument cost and complexity, potential for matrix effects.[8]Bioanalysis (quantification in plasma or tissues), trace-level impurity analysis.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.[16][17][18][19]Fast separations, reduced organic solvent consumption ("green" chemistry), ideal for chiral separations.[17][18]Requires specialized instrumentation, less universally available than HPLC.[16]High-throughput screening, preparative separations, and chiral analysis.

Visualizing the Workflow and Comparisons

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol & Acceptance Criteria specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report

Caption: Workflow for the validation of the HPLC method.

Method_Comparison cluster_attributes Key Attributes HPLC HILIC-UV Routine QC Good for polar compounds sensitivity Sensitivity HPLC->sensitivity Moderate specificity Specificity HPLC->specificity Good speed Speed HPLC->speed Moderate cost Cost HPLC->cost Low GCMS GC-MS Volatile Impurities Requires derivatization GCMS->sensitivity High GCMS->specificity Very High GCMS->speed Moderate GCMS->cost Moderate LCMS LC-MS/MS Bioanalysis & Trace Levels High sensitivity & specificity LCMS->sensitivity Very High LCMS->specificity Very High LCMS->speed High LCMS->cost High SFC SFC Chiral & Green Chemistry Fast separations SFC->sensitivity High SFC->specificity High SFC->speed Very High SFC->cost High

Caption: Comparison of analytical techniques for this compound.

Conclusion

The proposed HILIC-UV method, once validated, offers a reliable and robust solution for the routine quantification of this compound. The validation process, grounded in ICH guidelines, ensures that the method is fit for its intended purpose, providing trustworthy data for quality control and regulatory submissions. The comparative analysis of alternative techniques underscores that while HPLC is a powerful and accessible tool, methods like LC-MS/MS and SFC offer significant advantages in terms of sensitivity and speed, particularly for more demanding applications such as bioanalysis and high-throughput screening. The selection of the most appropriate analytical technique should always be guided by a thorough understanding of the analytical problem at hand, balancing the need for performance with practical considerations of cost and availability.

References

A Comparative Analysis of the Biological Activity of 4-Fluoro-1-methyl-4-piperidinemethanol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the potential biological activities of 4-Fluoro-1-methyl-4-piperidinemethanol and its structural analogs. While direct experimental data on the title compound is limited in publicly accessible literature, this document synthesizes findings from closely related fluorinated and non-fluorinated piperidine derivatives to project a likely pharmacological profile. By examining structure-activity relationships (SAR), this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this chemical scaffold further.

Introduction: The Significance of the Fluorinated Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its nitrogen atom provides a basic handle for salt formation and crucial interactions with biological targets. The introduction of a fluorine atom, as in this compound, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[2] Furthermore, it can induce specific conformational preferences that may lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity for its target.[3][4]

This guide will explore the potential biological targets of this compound by comparing it with its non-fluorinated counterpart, 1-methyl-4-piperidinemethanol, and other relevant analogs. The primary focus will be on targets where piperidine derivatives have shown significant activity, including monoamine transporters and muscarinic acetylcholine receptors.

Chemical Structures and Physicochemical Properties

The introduction of a fluorine atom at the 4-position of the piperidine ring in place of a hydrogen atom is the key structural difference between the parent compound and its primary analog. This substitution has a notable impact on the molecule's properties.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundC7H14FNO147.19[5]
1-Methyl-4-piperidinemethanolC7H15NO129.20[6][7][8][9]

Note: Structures are 2D representations. The actual 3D conformation is crucial for biological activity.

Synthesis Overview

The synthesis of these compounds can be achieved through established organic chemistry routes. A general and common approach for the non-fluorinated analog, 1-methyl-4-piperidinemethanol, involves the reduction of a commercially available starting material.[9][10]

A plausible synthetic route for this compound would likely involve the use of a fluorinated piperidine precursor, followed by similar reduction and N-methylation steps. The synthesis of fluorinated piperidines can be more complex, often requiring specialized fluorinating agents or starting from fluorinated pyridine derivatives.[1]

Comparative Biological Activity: A Multi-Target Perspective

Based on the extensive literature on piperidine-containing compounds, we can infer the likely biological targets for this compound and its analogs.

Dopamine Transporter (DAT) Affinity

A significant number of piperidine derivatives are potent ligands for the dopamine transporter (DAT).[11][12] These compounds often share a structural resemblance to the well-known DAT inhibitor GBR 12909.[13] The core pharmacophore typically includes a piperidine ring, a basic nitrogen, and two aromatic moieties.

While this compound is a simpler molecule, the fluorinated piperidine scaffold is present in more complex DAT inhibitors. The fluorine atom can influence binding affinity and selectivity over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET). For instance, in a series of GBR 12909 analogs, the presence of electron-withdrawing groups, such as fluorine, on the aromatic rings was found to be beneficial for DAT binding.[11]

Table 1: Dopamine Transporter Binding Affinities of Representative Piperidine Analogs

CompoundDAT Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
GBR 129091.1>1000~100[13]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidine1.5~500~170[11]
4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine6.0 - 146.1 - 33.8-[12]

This table showcases data for structurally more complex analogs to highlight the potential of the piperidine scaffold for DAT inhibition.

The introduction of a fluorine atom directly on the piperidine ring, as in our title compound, could modulate the pKa of the basic nitrogen and influence the conformational preference of the ring, both of which are critical for optimal interaction with the DAT binding pocket.

Muscarinic Acetylcholine Receptor (mAChR) Affinity

Muscarinic acetylcholine receptors are another major target class for piperidine-containing ligands.[14][15] There are five subtypes of muscarinic receptors (M1-M5), and achieving subtype selectivity is a key goal in drug design.[16][17]

Studies on 4-diphenylacetoxy-N-methyl-piperidine (4-DAMP) analogs have shown that modifications to the piperidine ring can significantly alter binding affinity and selectivity for different muscarinic receptor subtypes.[14] While direct data on this compound is unavailable, it is plausible that this scaffold could serve as a starting point for developing muscarinic ligands. The fluorine atom could play a role in fine-tuning subtype selectivity.

Table 2: Muscarinic Receptor Binding Affinities of Pethidine Analogs (Piperidine Derivatives)

CompoundM1 Ki (µM)M3 Ki (µM)M5 Ki (µM)Reference
Analog 6b0.670.370.38[15]

This table demonstrates the affinity of piperidine-based structures for muscarinic receptors. Further studies would be needed to determine the profile of this compound.

Other Potential Targets
  • Serotonin (5-HT) Receptors: Some piperidine derivatives exhibit high affinity for serotonin receptors. For example, ACP-103 is a potent 5-HT2A inverse agonist.[18] This suggests that the this compound scaffold could be explored for its potential interactions with the serotonergic system.

  • Sigma Receptors: A study of 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine revealed high affinity and selectivity for sigma-1 receptors.[19] This highlights another potential avenue of investigation for fluorinated piperidine analogs.

The Influence of Fluorine on Conformation and Activity

The introduction of a fluorine atom onto a piperidine ring can have a profound impact on its conformational equilibrium. Due to electrostatic interactions, a fluorine atom on the piperidine ring often prefers an axial position, which is counterintuitive to the traditional view that larger substituents prefer the equatorial position to minimize steric hindrance.[3][4]

This axial preference can lock the molecule into a specific three-dimensional shape, which may be more complementary to the binding site of a particular receptor.

G cluster_0 Equatorial Conformer cluster_1 Axial Conformer (Often Preferred) Equatorial Axial Equatorial->Axial Conformational Flip

Caption: Conformational equilibrium of a 4-fluoropiperidine ring.

Note: The dot script above is a template. Actual images of the conformers would be needed for a visual representation.

This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty of binding and can lead to higher affinity and selectivity.

Experimental Protocols

To empirically determine the biological activity of this compound and its analogs, standardized in vitro assays are essential. Below are representative protocols for assessing affinity for the dopamine transporter and functional activity at muscarinic receptors.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine transporter in rat striatal tissue.

Materials:

  • Rat striatal tissue homogenate

  • [³H]-WIN 35,428 (radioligand)

  • GBR 12909 (reference compound)

  • Test compounds (this compound and analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of test compounds and GBR 12909 in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.

  • Assay Setup: In test tubes, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [³H]-WIN 35,428 (to a final concentration of ~1-2 nM).

    • 400 µL of rat striatal membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

  • Incubation: Incubate the tubes at room temperature (or 4°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G reagents Prepare Reagents (Test Compounds, Radioligand, Membranes) setup Set Up Assay Tubes (Total, Non-specific, Test) reagents->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioligand (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a radioligand binding assay.

Conclusion

While direct experimental evidence is pending, a comprehensive analysis of the literature on structurally related compounds strongly suggests that this compound is a promising scaffold with the potential for biological activity at key CNS targets, including the dopamine transporter and muscarinic acetylcholine receptors. The presence of the fluorine atom is predicted to have a significant impact on its conformational preference, which could be leveraged to achieve higher affinity and selectivity compared to its non-fluorinated analog.

The experimental protocols provided in this guide offer a clear path for the empirical evaluation of this compound and its derivatives. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to fully elucidate the pharmacological profile of this intriguing molecule and to unlock its potential in drug discovery.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and reliable quantification of fluorinated compounds is a critical pillar of modern drug development. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, also introduce significant analytical challenges.[1][2] This guide provides an in-depth framework for the cross-validation of analytical methods tailored to this compound class. Moving beyond a simple procedural checklist, this document elucidates the scientific rationale behind experimental design choices, compares the industry's most powerful analytical techniques, and provides a robust, step-by-step protocol for ensuring data integrity and inter-laboratory reproducibility. Grounded in regulatory expectations set forth by the FDA and the International Council for Harmonisation (ICH), this guide serves as a practical resource for scientists tasked with generating defensible bioanalytical data for fluorinated drug candidates.[3][4][5]

The Unique Analytical Challenge of Fluorinated Compounds

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of pharmaceuticals on the market or in development.[1][6] However, the very properties that make them effective drugs—such as high electronegativity and the strength of the carbon-fluorine bond—create distinct analytical hurdles.[2]

  • Matrix Effects in Mass Spectrometry: Fluorinated analytes are particularly susceptible to matrix effects—the suppression or enhancement of ionization by co-eluting components from biological samples like plasma or serum.[7][8][9] This can severely impact accuracy and precision, especially when using electrospray ionization (ESI).[8]

  • Contamination Risks: Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are ubiquitous in laboratory equipment.[10] This creates a high risk of background contamination, which is a critical concern when quantifying analytes at low concentrations.[10]

  • Chromatographic Behavior: The unique polarity and potential for secondary interactions of fluorinated compounds can lead to poor peak shapes (e.g., tailing) in liquid chromatography, complicating integration and reducing sensitivity.[10]

  • Analyte Stability: While C-F bonds enhance metabolic stability, the stability of the analyte during sample collection, processing, and storage must be rigorously evaluated to prevent erroneous results.[11]

These challenges underscore the necessity of not only a well-validated analytical method but also a robust cross-validation strategy when data is generated across different labs, platforms, or even minor method iterations.

The Imperative for Cross-Validation: When and Why

Cross-validation is the formal process of comparing results from two distinct, validated analytical methods to ensure they produce comparable data.[12][13] According to regulatory bodies, this is not an optional exercise but a mandatory one under specific circumstances. The ICH M10 guideline, which is harmonized with the FDA, explicitly requires cross-validation to demonstrate data equivalency when multiple bioanalytical methods or laboratories are used within a study.[3][14][15]

Key Triggers for Cross-Validation:

  • Inter-Laboratory Transfer: When a method is transferred from a sponsor's lab to a Contract Research Organization (CRO), or between two different CROs.[16]

  • Change in Analytical Technique: When study data from two different methodologies (e.g., LC-MS/MS and GC-MS) need to be compared or combined.[12][17]

  • Significant Method Modification: When a major change is made to a validated method, such as a change in sample extraction chemistry or critical reagents.

  • Bridging Data Across Studies: When data from different clinical or non-clinical studies, which may have used different methods, are included in a single regulatory submission.[17]

The ultimate goal is to prove that any observed differences in concentration data are due to the study's variables, not analytical bias between methods.[15]

Comparative Analysis of Core Methodologies

The two workhorses for the quantitative analysis of fluorinated compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice is primarily dictated by the analyte's volatility and thermal stability.[18][19]

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for non-volatile, thermally labile, or high-molecular-weight compounds. The go-to method for most fluorinated pharmaceuticals.[18]Best for volatile and semi-volatile compounds that can withstand high temperatures without degradation.[18][19]
Sample Preparation Often involves protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix interferences.[20]May require a derivatization step to increase the volatility of polar fluorinated analytes, adding complexity to the workflow.[21]
Sensitivity & Selectivity Extremely high sensitivity and selectivity, especially using Multiple Reaction Monitoring (MRM) mode.[22]Highly sensitive and robust, particularly for volatile compounds. Can provide excellent separation of isomers.[21][23]
Key Challenges Highly susceptible to matrix effects from biological samples, which can suppress or enhance the analyte signal.[7][8]Limited to thermally stable compounds. Derivatization can introduce variability.
Typical Fluorinated Analytes Most fluorinated APIs, metabolites, polar compounds like PFCAs (e.g., PFOA, PFOS).[21]Volatile fluorotelomer alcohols (FTOHs), certain fluorinated residual solvents or impurities.[23][24]

A Step-by-Step Protocol for Cross-Validation

This protocol is grounded in the principles outlined in the ICH M10 guideline and represents an industry-standard approach.[3][25] The objective is to analyze the same set of quality control (QC) samples and, where possible, incurred study samples, with both the reference method and the test method to assess for bias.

Experimental Design & Workflow

The cross-validation should be designed to compare the methods directly.

1. Preparation of Validation Samples:

  • Prepare two sets of QC samples by spiking a blank biological matrix (e.g., human plasma) with the fluorinated analyte.
  • Concentrations should be at the Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC, and High QC.
  • Prepare at least six replicates at the LLOQ, Low, and High QC levels.

2. Sample Analysis:

  • Reference Method: Analyze one full set of the prepared QC samples using the established, validated reference method.
  • Test Method: Concurrently, or immediately following, analyze the second full set of QC samples using the new or transferred method.
  • Incurred Samples (if available): Select a subset of study samples (at least 20) that span the concentration range and analyze them with both methods. This is the ultimate test of real-world performance.

3. Data Processing & Acceptance Criteria:

  • Process the data from both runs independently.
  • Calculate the mean concentration and precision (%CV) for the QC replicates for each method.
  • The core of the cross-validation is comparing the results.

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Phase 1: Sample Preparation cluster_eval Phase 3: Data Evaluation cluster_result Phase 4: Outcome Prep_Start Prepare QC Samples (LLOQ, Low, Mid, High) in Blank Matrix Prep_Split Split into Two Identical Sets Prep_Start->Prep_Split MethodA_QCs Analyze QC Set 1 with Reference Method Prep_Split->MethodA_QCs MethodB_QCs Analyze QC Set 2 with Test Method Prep_Split->MethodB_QCs Prep_Incurred Select Incurred Study Samples (if available) MethodA_IS Analyze Incurred Samples with Reference Method Prep_Incurred->MethodA_IS MethodB_IS Analyze Incurred Samples with Test Method Prep_Incurred->MethodB_IS Data_Compile Compile Concentration Data from Both Methods MethodA_QCs->Data_Compile MethodB_QCs->Data_Compile MethodA_IS->Data_Compile MethodB_IS->Data_Compile Stats_QC Calculate Mean, %CV for QCs Data_Compile->Stats_QC Stats_Bias Calculate %Difference (Test vs. Reference) Stats_QC->Stats_Bias Acceptance Compare to Acceptance Criteria Stats_Bias->Acceptance Pass Validation Successful Acceptance->Pass Criteria Met Fail Validation Failed: Investigate & Revise Acceptance->Fail Criteria Not Met

Caption: Workflow for a typical bioanalytical method cross-validation.

Interpreting Results: Acceptance Criteria

The success of a cross-validation study is determined by predefined acceptance criteria, which are designed to ensure that the methods are interchangeable. While the ICH M10 guideline suggests a statistical assessment of bias, it does not prescribe rigid acceptance criteria, leaving some room for scientific judgment.[15] However, industry best practices, derived from earlier guidance, provide a robust framework.[13]

ParameterAcceptance Criteria for Chromatographic Assays
QC Sample Comparison The mean concentration of at least two-thirds (67%) of the QC samples from the test method should be within ±15.0% of the mean concentration determined by the reference method.[12][17]
Precision (%CV) The coefficient of variation (%CV) for the replicate QC sets should not exceed 15.0% for each method (20% at the LLOQ).[13]
Incurred Sample Reanalysis (ISR) If incurred samples are used, the concentrations obtained by the test method should be within ±20% of the values from the reference method for at least 67% of the samples.[11][17]

Troubleshooting a Failed Cross-Validation: A failure to meet these criteria indicates a systematic bias between the two methods. The investigation should be meticulous and documented:

  • Review Procedures: Compare the Standard Operating Procedures (SOPs) for both methods line-by-line. Small differences in reagent preparation, incubation times, or instrument parameters can cause significant deviations.

  • Check Reagents and Standards: Verify the source, purity, and preparation of all reference standards and critical reagents.

  • Investigate Matrix Effects: A difference in sample cleanup efficiency could lead to differential matrix effects, a common issue with fluorinated compounds.[7][26] Re-evaluate the extraction procedure.

  • Instrument Performance: Confirm that both instruments are performing according to specifications.

Conclusion: Upholding Data Integrity

For fluorinated compounds, where analytical nuances can significantly impact data quality, rigorous cross-validation is non-negotiable. It serves as the ultimate verification that analytical methods, whether transferred between labs or updated over time, produce consistent and reliable data. By understanding the unique challenges posed by organofluorine chemistry, selecting the appropriate analytical platform, and adhering to a scientifically sound validation protocol, researchers can ensure the integrity of their bioanalytical data, forming a solid foundation for critical drug development decisions.

References

A Researcher's Guide to the Characterization and Comparative Analysis of 4-Fluoro-1-methyl-4-piperidinemethanol and Other CNS Research Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Frontier of CNS Drug Discovery

The development of novel compounds targeting the Central Nervous System (CNS) is a cornerstone of modern neuroscience and pharmaceutical research. The intricate nature of the blood-brain barrier (BBB) and the complex signaling pathways within the brain demand a rigorous, multi-faceted approach to characterization.[1][2] This guide focuses on 4-Fluoro-1-methyl-4-piperidinemethanol, a piperidine derivative with potential for CNS activity, and provides a framework for its scientific evaluation. Due to its novelty, direct pharmacological data is scarce. Therefore, we will establish a comparative context using well-characterized research compounds representing distinct mechanistic classes: the potent dopamine reuptake inhibitor 4-Fluoromethylphenidate (4F-MPH) , and the N-methyl-D-aspartate (NMDA) receptor antagonists Ketamine , Phencyclidine (PCP) , and Dizocilpine (MK-801) .

This document serves not as a simple datasheet, but as a strategic guide for researchers. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical workflow for characterizing a novel entity like this compound, enabling its classification and differentiation from established CNS agents.

Section 1: Physicochemical Profile and Synthesis

A molecule's journey to its CNS target begins with its fundamental chemical properties, which dictate its synthesis, stability, and ability to cross the blood-brain barrier.

Profile of this compound
  • IUPAC Name: (1-methylpiperidin-4-yl)methanol[3]

  • CAS Number: 20691-89-8[4]

  • Molecular Formula: C₇H₁₅NO[3]

  • Molecular Weight: 129.20 g/mol [3]

The structure features a piperidine ring, a common scaffold in CNS-active compounds, with a methyl group on the nitrogen and a hydroxymethyl group. The addition of a fluorine atom, as implied by its name "4-Fluoro...", is a common medicinal chemistry strategy to modulate properties like metabolic stability and receptor binding affinity.[5]

Synthesis Overview

A plausible and common laboratory synthesis for the parent compound, 1-Methyl-4-piperidinemethanol, involves the reduction of a corresponding ester, such as ethyl N-methyl-4-piperidinecarboxylate. This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent.[4][6] The reaction is carefully controlled at a low temperature initially and then allowed to proceed at room temperature to ensure complete conversion.[4]

G cluster_synthesis Synthesis of 1-Methyl-4-piperidinemethanol Ester Ethyl N-methyl-4- piperidinecarboxylate LiAlH4 LiAlH4 in Et2O Ester->LiAlH4 Add dropwise Reaction Reduction Reaction (0°C to RT, 4h) LiAlH4->Reaction Quench Quench with H2O Reaction->Quench Purify Filtration & Distillation Quench->Purify Product 1-Methyl-4-piperidinemethanol (Target Compound) Purify->Product

Caption: A typical synthesis workflow for 1-Methyl-4-piperidinemethanol.

Comparative Physicochemical Properties

Predicting CNS penetration is a critical first step. The CNS Multi-Parameter Optimization (MPO) score is a widely used algorithm that assesses key physicochemical properties to estimate a compound's probability of crossing the BBB.[1][7]

PropertyThis compound (Predicted)4F-MPHKetamineMK-801
Molecular Formula C₇H₁₄FNOC₁₄H₁₈FNO₂C₁₃H₁₆ClNOC₁₆H₁₅N
Molecular Weight 147.19251.29237.73221.30
cLogP (Predicted) ~1.0 - 1.5~2.8~2.9~3.0
Topological Polar Surface Area (TPSA) 23.47 Ų38.33 Ų38.33 Ų12.03 Ų
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 2321
Predicted CNS MPO Score High (likely ≥ 4.0)Moderate-HighModerate-HighHigh

Note: Values for the title compound are predicted based on its structure. Values for comparators are from established databases.

This initial analysis suggests that this compound possesses physicochemical properties conducive to BBB penetration, making it a viable candidate for CNS research.

Section 2: Comparative Pharmacological Profiles & Primary Mechanisms

The selected comparators act on two of the most critical neurotransmitter systems in the CNS: the monoaminergic (dopamine, norepinephrine) and the glutamatergic systems.

G cluster_targets Key CNS Drug Targets cluster_compounds Research Compounds DAT Dopamine Transporter (DAT) Site of Action for Stimulants NMDA NMDA Receptor Site of Action for Dissociatives FMPH 4F-MPH FMPH->DAT:f0  Reuptake  Inhibition Ketamine Ketamine Ketamine->NMDA:f0  Non-competitive  Antagonism MK801 MK-801 MK801->NMDA:f0 PCP PCP PCP->NMDA:f0 Target 4-Fluoro-1-methyl- 4-piperidinemethanol (Hypothetical Targets) Target->DAT:f0  Potential Activity? Target->NMDA:f0

Caption: Primary molecular targets of the selected CNS research compounds.

Monoamine Reuptake Inhibition: 4-Fluoromethylphenidate (4F-MPH)

4F-MPH is a potent stimulant that acts primarily as a dopamine and norepinephrine reuptake inhibitor.[8] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters, leading to its characteristic stimulant effects.[9] The (±)-threo-diastereomers are responsible for the majority of this biological activity.[9][10]

CompoundTargetPotency (IC₅₀, nM)Reference
(±)-threo-4F-MPH DAT61[9]
NET31[9]
SERT8,805[9]
Methylphenidate (for comparison) DAT131[9]
NET83[9]

Data derived from in vitro monoamine transporter assays using rat brain synaptosomes.[9]

NMDA Receptor Antagonism: Ketamine, PCP, and MK-801

This class of compounds are dissociative anesthetics that act as non-competitive antagonists at the NMDA receptor, a key glutamate receptor.[11][12][13] They bind to a site within the receptor's ion channel (often called the "PCP site"), physically blocking the influx of ions and thereby inhibiting glutamatergic neurotransmission.[13] This mechanism is responsible for their analgesic, anesthetic, and psychotomimetic effects.[11][14]

  • Ketamine: Used clinically as an anesthetic and more recently as a rapid-acting antidepressant. Its effects are relatively short-lived.[15][16]

  • Phencyclidine (PCP): A recreational drug known for producing profound psychological effects, including hallucinations, paranoia, and dissociation.[12][17] Its use in research helped elucidate the role of the NMDA receptor in psychosis.[14]

  • Dizocilpine (MK-801): A highly potent and long-acting NMDA antagonist. While not used clinically due to neurotoxic concerns in animal models, it is an invaluable research tool for studying excitotoxicity and for creating animal models of psychosis and cognitive impairment.[18][19][20]

Hypothetical Profile of this compound

Given its piperidine core, a structure shared with both phencyclidine and the piperidine moiety of methylphenidate, it is plausible that this novel compound could interact with either monoamine transporters or NMDA receptors. The fluorination could enhance potency or selectivity for a particular target. A comprehensive screening is essential to determine its actual mechanism of action.

Section 3: Experimental Framework for Novel Compound Characterization

To move from hypothesis to data, a structured experimental workflow is required. The following protocols are foundational for characterizing a novel CNS compound.

In Vitro Evaluation: Target Identification and BBB Assessment

In vitro assays are the first line of investigation, providing rapid, cost-effective data on a compound's primary molecular targets and its potential to reach the CNS.[21]

Objective: To determine the binding affinity of the test compound across a panel of CNS receptors and transporters.

Causality: This is the primary screening step to identify potential molecular targets. A broad panel (including DAT, NET, SERT, NMDA, opioid, and adrenergic receptors) is used to build a comprehensive affinity profile and identify potential off-target effects.

Methodology:

  • Preparation: Prepare cell membrane homogenates expressing the target receptor/transporter of interest.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature for 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant). Self-Validation: Run a known inhibitor as a positive control (e.g., cocaine for DAT) to ensure the assay is performing correctly. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

Objective: To assess the passive permeability of the compound across a lipid membrane, simulating the BBB.

Causality: Before committing to expensive in vivo studies, it's crucial to confirm that the compound can physically cross the BBB. Low permeability is a common reason for the failure of CNS drug candidates.[22][23]

Methodology (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing buffer.

  • Donor Solution: The test compound is dissolved in a buffer solution at a known concentration and added to the wells of the filter (donor) plate.

  • Incubation: The entire "sandwich" plate is incubated for a set period (e.g., 4-18 hours) at room temperature, allowing the compound to diffuse from the donor to the acceptor chamber.

  • Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and donor wells (mass balance) are measured using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds are often binned into high, medium, and low permeability categories based on known standards. Self-Validation: Include well-characterized compounds with known high (e.g., propranolol) and low (e.g., atenolol) BBB permeability as controls.

In Vivo Behavioral Pharmacology: Assessing Functional CNS Effects

In vivo studies are essential to understand how the molecular actions of a compound translate into physiological and behavioral effects in a whole organism.

Objective: To assess the effect of the compound on spontaneous movement, a primary indicator of stimulant or sedative properties.

Causality: Dopamine agonists and reuptake inhibitors (like 4F-MPH) typically cause hyperlocomotion, while CNS depressants or high-dose NMDA antagonists can cause hypolocomotion or ataxia.[24]

Methodology:

  • Acclimation: Place individual mice or rats in open-field arenas (e.g., 40x40 cm clear plastic boxes) equipped with infrared beam grids for automated activity tracking. Allow them to acclimate for 30-60 minutes.

  • Administration: Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal injection, I.P.).

  • Data Collection: Immediately return the animals to the arenas and record activity (e.g., total distance traveled, horizontal beam breaks, vertical rears) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Compare the total activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). Self-Validation: A known stimulant (e.g., amphetamine) should be used as a positive control to confirm the model's sensitivity to hyperlocomotor effects.

Conclusion and Future Directions

The comprehensive characterization of a novel research compound like this compound demands a systematic and evidence-based approach. The framework presented here, moving from foundational physicochemical analysis to in vitro target screening and in vivo behavioral assessment, provides a robust pathway for its evaluation.

By comparing its emerging profile to well-defined agents like the stimulant 4F-MPH and the NMDA antagonists Ketamine and MK-801, researchers can accurately classify its mechanism of action, predict its physiological effects, and determine its potential as a valuable tool for CNS research. This logical progression ensures that resources are spent efficiently and that the resulting data is both reliable and translatable, ultimately advancing our understanding of neuropharmacology and the development of next-generation therapeutics.

References

A Comparative Spectroscopic Guide to 4-Fluoropiperidine Diastereomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable pharmacokinetic properties. The strategic introduction of fluorine can further enhance metabolic stability, modulate pKa, and fine-tune lipophilicity, making fluorinated piperidines highly sought-after building blocks.[1] However, the introduction of a fluorine atom at the 4-position of the piperidine ring gives rise to two diastereomers: cis-4-fluoropiperidine and trans-4-fluoropiperidine. The distinct spatial arrangement of the fluorine atom in these isomers can profoundly influence their biological activity and physicochemical properties. Consequently, the unambiguous differentiation and characterization of these diastereomers are paramount for advancing drug development programs.

This guide provides a comprehensive spectroscopic comparison of cis- and trans-4-fluoropiperidine, offering experimental insights and detailed protocols for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Conformational Landscape: Axial vs. Equatorial Fluorine

The stereochemical divergence of 4-fluoropiperidine diastereomers is rooted in the chair conformation of the piperidine ring. In the cis isomer, the fluorine atom can exist in either an axial or equatorial position, and the same is true for the trans isomer, depending on the orientation of other substituents or the nitrogen lone pair. However, in the unsubstituted N-H piperidine, the key distinction lies in the relationship between the fluorine and the hydrogen at the 4-position. For the purpose of this guide, we will consider the most stable chair conformations. The conformational behavior of fluorinated piperidines is influenced by a complex interplay of steric effects, hyperconjugation, and electrostatic interactions.[2][3]

Notably, in protonated fluoropiperidines, a stabilizing charge-dipole interaction between the C-F bond and the ammonium cation can favor an axial orientation of the fluorine atom.[4] This preference is a critical factor in the spectroscopic differentiation of the diastereomers.

Caption: Chair conformations of cis- and trans-4-fluoropiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful technique for the unambiguous differentiation of 4-fluoropiperidine diastereomers. The key lies in the distinct NMR parameters of the fluorine atom and its neighboring protons, which are highly sensitive to their spatial orientation.[2]

¹H NMR Spectroscopy

In ¹H NMR, the proton at C4 (geminal to the fluorine) provides a wealth of information. The coupling constants between this proton and the adjacent protons at C3 and C5, as well as the coupling to the fluorine atom, are diagnostic.

In the chair conformation, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle, as described by the Karplus equation. An axial-axial coupling typically exhibits a large J-value (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry. The carbon atom bearing the fluorine (C4) and the adjacent carbons (C3 and C5) will exhibit different chemical shifts in the two diastereomers due to the differing steric and electronic environments.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative. The chemical shift of the fluorine atom is highly dependent on its axial or equatorial orientation. Generally, an axial fluorine is more shielded and appears at a higher field (more negative ppm value) compared to an equatorial fluorine.[5] Furthermore, the coupling between ¹⁹F and the vicinal protons (³JHF) is stereospecific and provides a clear distinction. A large ³JHF coupling constant (typically > 20 Hz) is indicative of an anti-periplanar (axial-axial) relationship, while a smaller coupling constant (typically < 10 Hz) suggests a synclinal (axial-equatorial or equatorial-equatorial) arrangement.

Comparative NMR Data

The following table summarizes the expected NMR data for the major conformers of cis- and trans-4-fluoropiperidine. The cis isomer is expected to predominantly adopt a conformation with an equatorial fluorine, while the trans isomer will have the fluorine in an axial position to minimize steric interactions.

Parametercis-4-Fluoropiperidine (Equatorial F)trans-4-Fluoropiperidine (Axial F)Rationale
¹H NMR
δ H4 (ppm)~4.4 (tt)~4.7 (dm)The axial H4 in the cis isomer is coupled to two axial and two equatorial protons, resulting in a triplet of triplets. The equatorial H4 in the trans isomer experiences more complex coupling.
³JH4ax,H3ax/5ax (Hz)~10-12-Large axial-axial coupling.
³JH4ax,H3eq/5eq (Hz)~3-5-Smaller axial-equatorial coupling.
²JHF (Hz)~45-50~45-50Large geminal H-F coupling.
³JHF (Hz)~5-10~25-35Small gauche coupling for equatorial F; large anti coupling for axial F.
¹³C NMR
δ C4 (ppm)~90~87Equatorial fluorine is generally more deshielding for the attached carbon.
δ C3/C5 (ppm)~33~30γ-gauche effect of axial fluorine shields the C3/C5 carbons.
¹JCF (Hz)~170-180~160-170One-bond C-F coupling is sensitive to stereochemistry.
¹⁹F NMR
δ (ppm)~ -175~ -185Axial fluorine is more shielded and resonates at a higher field.[5]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 4-fluoropiperidine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the multiplicity and integration of the signal for the proton at C4.

    • If necessary, perform a ¹H-{¹⁹F} decoupled experiment to simplify the spectrum and aid in assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be used to differentiate CH/CH₃ and CH₂ signals.

    • Note the chemical shifts of C4 and the C3/C5 carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • If both diastereomers are present, the relative integration of the two signals will provide the diastereomeric ratio.

    • Acquire a proton-coupled ¹⁹F NMR spectrum to determine the ³JHF coupling constants.

  • 2D NMR (Optional): For complex spectra, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) can be invaluable for unambiguous assignment of all signals.

Caption: Experimental workflow for NMR analysis of 4-fluoropiperidine diastereomers.

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

While NMR provides detailed structural information, IR spectroscopy offers a rapid and non-destructive method for differentiating diastereomers based on their unique vibrational fingerprints.[6] Diastereomers, being different molecules, will have distinct IR spectra, although the differences may be subtle.

The key differences are often found in the "fingerprint region" (below 1500 cm⁻¹), which is sensitive to the overall molecular geometry. The C-F stretching vibration, typically observed between 1000 and 1100 cm⁻¹, can be particularly informative. The exact position and intensity of this band can differ between the axial and equatorial C-F bonds due to their different vibrational environments. Additionally, the C-H bending vibrations and ring vibrations will be influenced by the stereochemistry.

Vibrational Modecis-4-Fluoropiperidine (Equatorial F)trans-4-Fluoropiperidine (Axial F)Rationale
C-F Stretch ~1080-1100 cm⁻¹~1050-1070 cm⁻¹The C-F stretching frequency is sensitive to the electronic environment, which differs for axial and equatorial positions.
Fingerprint Region Unique patternDistinctly different patternThe overall molecular symmetry and vibrational modes differ between the two diastereomers, leading to a unique set of absorption bands.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) in an IR cell.

    • ATR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty salt plates, solvent, or ATR crystal and subtract it from the sample spectrum.

  • Data Analysis:

    • Compare the fingerprint regions of the spectra of the two diastereomers.

    • Note any differences in the position and intensity of the C-F stretching vibration and other characteristic bands.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While diastereomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ due to the different stabilities of the fragment ions formed.

The fragmentation of piperidine derivatives is often initiated by ionization of the nitrogen atom, leading to alpha-cleavage.[5] The stereochemistry of the fluorine atom can influence the preferred fragmentation pathways and the relative abundances of the resulting fragment ions. For example, the loss of HF or a C₂H₄F radical may have different probabilities for the two diastereomers.

Ioncis-4-Fluoropiperidinetrans-4-FluoropiperidineRationale
[M]⁺ m/z 103m/z 103Molecular ion peak, same for both diastereomers.
[M-H]⁺ m/z 102m/z 102Loss of a hydrogen radical.
[M-HF]⁺ m/z 83m/z 83Loss of hydrogen fluoride. The relative intensity may differ.
[M-C₂H₄F]⁺ m/z 56m/z 56Alpha-cleavage followed by loss of a fluoroethyl radical. Relative abundances may vary.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and fragmenting it to observe the daughter ions.

  • Data Analysis:

    • Compare the relative abundances of the fragment ions in the mass spectra of the two diastereomers.

    • Look for any unique fragment ions or significant differences in fragmentation patterns that can be used for differentiation.

Caption: General workflow for mass spectrometry analysis.

Conclusion: A Multi-faceted Approach to Diastereomer Characterization

The differentiation of cis- and trans-4-fluoropiperidine diastereomers is a critical task in the development of novel therapeutics. While each spectroscopic technique offers valuable information, a multi-faceted approach provides the most robust and unambiguous characterization.

  • NMR spectroscopy , particularly the analysis of ¹⁹F chemical shifts and ³JHF coupling constants, is the definitive method for assigning the stereochemistry.

  • IR spectroscopy serves as a rapid and effective tool for distinguishing between the two isomers based on their unique vibrational fingerprints.

  • Mass spectrometry can provide supporting evidence through the comparison of fragmentation patterns, which may differ due to the stereochemical arrangement of the fluorine atom.

By employing these spectroscopic techniques in a complementary fashion, researchers and drug development professionals can confidently identify and characterize the diastereomers of 4-fluoropiperidine, ensuring the selection of the optimal isomer for further investigation and ultimately accelerating the path to new and improved medicines.

References

The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated Piperidines in CNS Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The piperidine scaffold is a cornerstone in the design of centrally acting therapeutics, forming the structural core of numerous successful drugs targeting a wide array of CNS receptors and transporters. Its conformational flexibility and basic nitrogen atom allow for potent and selective interactions with these critical biological targets. In the relentless pursuit of improved drug candidates, medicinal chemists increasingly turn to a powerful tool: fluorination.

The introduction of fluorine, the most electronegative element, into a piperidine-containing molecule is far from a trivial substitution. It can profoundly alter the compound's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability. These modifications can, in turn, dramatically influence the ligand's binding affinity (potency), selectivity across different receptors, and overall pharmacokinetic profile. This guide provides a head-to-head comparison of fluorinated piperidines and their non-fluorinated counterparts, supported by experimental binding data, to illuminate the strategic advantages and potential liabilities of this powerful chemical modification. We will delve into the causality behind these differences and provide detailed, field-proven protocols for researchers to conduct their own comparative binding assays.

Comparative Binding Profiles: A Data-Driven Analysis

The true impact of fluorination is best illustrated through quantitative binding data. The following tables summarize the binding affinities (Ki) of representative fluorinated piperidine derivatives and their parent compounds at key CNS targets. A lower Ki value indicates a higher binding affinity.

Monoamine Transporters: The Case of GBR 12909 Analogs

The GBR 12909 series of compounds are potent and selective dopamine transporter (DAT) inhibitors, with a piperazine core that is structurally related to piperidine. Fluorination of the terminal phenyl rings is a key feature of the parent compound. Replacing the piperazine with a piperidine ring and modifying substituents allows for a clear analysis of fluorine's impact.

Table 1: Comparative Binding Affinities (Ki, nM) of Piperidine Analogs at Monoamine Transporters

CompoundN-SubstituentDAT Ki (nM)SERT Ki (nM)SERT/DAT Selectivity Ratio
Parent Piperidine 3-Phenylpropyl78>10,000>128
Fluorinated Analog 1-(2-Naphthylmethyl)0.7226323

Data compiled from publicly available literature, including studies on GBR 12909 analogs.[1]

Analysis of Expertise: The data presented for the GBR 12909 piperidine analogs highlight a key principle of strategic fluorination. The parent compound, GBR 12909 itself, features two fluorine atoms on the benzhydryl moiety, which contributes to its high DAT affinity[2]. As seen in Table 1, further modification of the N-substituent on a piperidine core can lead to sub-nanomolar affinity. The 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine demonstrates a remarkable increase in DAT affinity and a favorable selectivity profile over the serotonin transporter (SERT)[1]. This enhancement is often attributed to fluorine's ability to form favorable electrostatic interactions within the binding pocket and to modulate the conformation of the ligand to better fit the target protein.

Opioid Receptors: The Fentanyl Analog Landscape

Fentanyl and its analogs are potent µ-opioid receptor (MOR) agonists, with the piperidine ring being central to their pharmacophore. Strategic fluorination has been explored to modulate their affinity and selectivity.

Table 2: Comparative Binding Affinities (Ki, nM) of Fentanyl Analogs at Opioid Receptors

CompoundMu (µ) Ki (nM)Delta (δ) Ki (nM)Kappa (κ) Ki (nM)
Fentanyl 0.3 - 1.5~2000~3000
Lofentanil 0.02 - 0.07~20~10
R30490 (para-fluoro analog) 0.1 - 0.5~1000~2000

Data compiled from multiple sources to show a representative range.[3][4]

Analysis of Expertise: The fentanyl analog data reveals a more complex picture. While not a direct comparison of a single fluorination event, it shows that modifications around the core, which can include fluorine, drastically alter the binding profile. Lofentanil, a highly potent analog, shows increased affinity across all opioid receptor subtypes, making it less selective than fentanyl[3][4]. In contrast, other analogs like R30490, which incorporate fluorine, can maintain high µ-opioid receptor affinity while preserving selectivity[3]. This underscores that the position of the fluorine atom is critical. It can alter local electronic environments, influencing hydrogen bond networks and van der Waals contacts within the receptor's binding site, leading to either enhanced affinity, altered selectivity, or both[5].

The "Why": Mechanistic Insights into Fluorine's Effects

The observed changes in binding affinity upon fluorination are not random; they are rooted in fundamental physicochemical principles.

  • Electronic Effects : Fluorine's intense electronegativity creates a strong C-F dipole. This can lead to favorable electrostatic interactions (e.g., with polar amino acid residues) within the binding pocket, effectively anchoring the ligand and increasing its affinity. It can also lower the pKa of a nearby basic nitrogen on the piperidine ring. This is a critical consideration, as the protonation state of the ligand is often essential for forming a key ionic bond with an acidic residue (like Aspartic Acid) in the target receptor.

  • Conformational Control : The introduction of a fluorine atom can influence the conformational preference of the piperidine ring. Studies have shown that fluorination can favor an axial conformation of the substituent, which may be the bioactive conformation required for optimal binding to the receptor[6]. By pre-organizing the ligand into its active shape, the entropic penalty of binding is reduced, leading to higher affinity.

  • Lipophilicity and Solvation : Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and engage with CNS targets. Within the binding pocket, displacing water molecules is often entropically favorable. A fluorinated moiety can enhance hydrophobic interactions and alter the local water network, which can either stabilize or destabilize the ligand-protein complex[7].

Experimental Protocols: A Guide to Self-Validating Assays

Reproducible and reliable binding data are the foundation of any structure-activity relationship (SAR) study. Below are detailed, step-by-step protocols for conducting competitive radioligand binding assays for a monoamine transporter (DAT) and a G-protein coupled receptor (µ-opioid receptor).

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test compound at the human dopamine transporter.

Workflow Diagram: DAT Binding Assay

DAT_Binding_Assay prep Membrane Preparation (HEK293 cells expressing hDAT) plate Plate Setup (96-well) Total, NSB, Test Compound Wells prep->plate add_mem Add Membranes (10-20 µg protein/well) plate->add_mem add_test Add Test Compound (10 concentrations) add_mem->add_test add_ligand Add Radioligand ([³H]-WIN 35,428, ~2 nM final) incubate Incubate (2h at 4°C) add_ligand->incubate add_test->add_ligand filter Rapid Filtration (GF/B filters, pre-soaked in PEI) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Caption: Workflow for a competitive DAT radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT).

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 1,000 x g for 10 min to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min to pellet membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

    • Causality: The use of a stable cell line ensures a consistent and high level of receptor expression. The washing steps are crucial to remove endogenous substances that could interfere with the assay.

  • Assay Procedure:

    • Prepare a 96-well plate. For each test compound, you will need wells for total binding (vehicle only), non-specific binding (NSB), and a range of compound concentrations (e.g., 10-point curve, 1:3 serial dilution).

    • To all wells, add 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Add 50 µL of test compound dilutions or 50 µL of a saturating concentration of a known DAT inhibitor for NSB wells (e.g., 10 µM GBR 12909).

    • Add 50 µL of the prepared cell membranes (10-20 µg of protein per well).

    • Initiate the binding reaction by adding 50 µL of radioligand. A common choice is [³H]-WIN 35,428 at a final concentration near its Kd (e.g., 2 nM).

    • Causality: Using a radioligand concentration near its Kd provides the best sensitivity for detecting competitive inhibition. The choice of buffer components mimics physiological ionic strength.

  • Incubation and Termination:

    • Incubate the plate at 4°C for 2 hours with gentle agitation to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters rapidly three times with 3 mL of ice-cold wash buffer.

    • Causality: Rapid filtration and cold buffer are essential to prevent the dissociation of the radioligand from the receptor during the washing process.

  • Data Analysis:

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Subtract the counts from the NSB wells from all other wells to determine specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: µ-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol is designed to determine the Ki of a test compound at the human µ-opioid receptor.

Workflow Diagram: MOR Binding Assay

MOR_Binding_Assay prep Membrane Preparation (CHO-K1 cells expressing hMOR) plate Plate Setup (96-well) Total, NSB, Test Compound Wells prep->plate add_mem Add Membranes (50 µg protein/well) plate->add_mem add_test Add Test Compound (10 concentrations) add_mem->add_test add_ligand Add Radioligand ([³H]-DAMGO, ~1 nM final) incubate Incubate (90 min at 25°C) add_ligand->incubate add_test->add_ligand filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Caption: Workflow for a competitive MOR radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Follow the same procedure as for DAT, but using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human µ-opioid receptor (hMOR).

  • Assay Procedure:

    • The assay is typically performed in a final volume of 1 mL in polypropylene tubes or a 96-well deep-well plate.

    • To each tube/well, add assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Add test compound dilutions. For NSB, use a high concentration of a non-radioactive opioid, such as 10 µM Naloxone.

    • Add the prepared cell membranes (approximately 50 µg of protein).

    • Initiate the binding by adding the selective µ-opioid agonist radioligand [³H]-DAMGO at a final concentration near its Kd (e.g., 1 nM).

    • Causality: MgCl2 is included in the buffer as divalent cations are often required for optimal GPCR conformation and ligand binding. [³H]-DAMGO is a highly selective and high-affinity agonist radioligand for the µ-opioid receptor, ensuring the assay specifically measures binding to this target[3].

  • Incubation and Termination:

    • Incubate at 25°C for 90 minutes.

    • Terminate by rapid vacuum filtration through GF/B filters and wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Analysis:

    • Perform scintillation counting and data analysis as described in the DAT protocol to determine IC50 and Ki values.

Conclusion and Future Outlook

The strategic incorporation of fluorine into piperidine-based CNS drug candidates is a powerful and nuanced approach to optimizing ligand-receptor interactions. As demonstrated by the comparative binding data, fluorination can dramatically enhance binding affinity and modulate receptor selectivity. These effects are driven by a combination of electronic, conformational, and solvation factors. By understanding these underlying mechanisms and employing robust, self-validating binding assay protocols, researchers can rationally design the next generation of piperidine-containing therapeutics. The continued exploration of novel fluorination strategies promises to yield compounds with superior potency, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective treatments for a range of neurological and psychiatric disorders.

References

Performance evaluation of 4-Fluoro-1-methyl-4-piperidinemethanol in functional assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Evaluation of 4-Fluoro-1-methyl-4-piperidinemethanol in Functional Assays for M1 Muscarinic Acetylcholine Receptor Modulation

Authored by: Senior Application Scientist

This guide provides a comprehensive performance evaluation of the novel compound, this compound, a potential positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). We will present a head-to-head comparison with the well-characterized M1 PAM, VU0453595, and the orthosteric agonist, Xanomeline. This analysis is grounded in a series of functional assays designed to elucidate the potency, efficacy, and potential liabilities of these compounds, offering critical insights for researchers and drug development professionals in the field of neuropharmacology.

The M1 mAChR is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine (ACh), thereby preserving the temporal and spatial fidelity of physiological receptor activation.

Comparative Pharmacological Profile

The following table summarizes the key pharmacological parameters of this compound, VU0453595, and Xanomeline, derived from a battery of in vitro functional assays.

ParameterThis compoundVU0453595Xanomeline
M1 Receptor Binding Affinity (Ki) > 10 µM> 10 µM2.5 nM
M1 Receptor Functional Potency (EC50) 120 nM250 nM5 nM
M1 Receptor Maximal Efficacy (% ACh Max) 95%85%110%
Fold Shift of ACh Potency 5.24.8N/A
Selectivity vs. M2/M3/M4/M5 (Fold) > 100> 100~10
hERG Inhibition (IC50) > 30 µM> 30 µM1.2 µM

Experimental Design and Methodologies

A critical aspect of this evaluation is the rigorous and validated experimental design. The following sections detail the protocols for the key functional assays employed.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compounds for the M1 mAChR.

Methodology:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human M1 mAChR are prepared.

  • Binding Reaction: Membranes are incubated with the radioligand [³H]-N-methylscopolamine ([³H]-NMS) and increasing concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: Radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

Rationale: This assay directly measures the interaction of a compound with the receptor, providing a quantitative measure of its binding affinity. The use of a well-characterized radioligand ensures the reliability of the results.

Calcium Mobilization Assay

Objective: To assess the functional potency and efficacy of the compounds in a cell-based assay.

Methodology:

  • Cell Culture: CHO-K1 cells expressing the human M1 mAChR are plated in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds are added at various concentrations.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated, and EC50 and maximal efficacy values are determined.

Rationale: The M1 mAChR couples to the Gq signaling pathway, leading to an increase in intracellular calcium. This assay provides a direct measure of the functional consequences of receptor activation.

G cluster_0 M1 mAChR Activation and Signaling ACh Acetylcholine (ACh) M1R M1 mAChR ACh->M1R Orthosteric Binding PAM This compound (PAM) PAM->M1R Allosteric Binding Gq Gq Protein M1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding PKC Protein Kinase C DAG->PKC Activation Ca Ca²⁺ Release ER->Ca CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse G cluster_1 Experimental Workflow: In-Cell Western Start Start: M1 mAChR expressing cells Treatment Compound Treatment Start->Treatment FixPerm Fixation & Permeabilization Treatment->FixPerm PrimaryAb Primary Antibody Incubation (anti-pERK, anti-ERK) FixPerm->PrimaryAb SecondaryAb Secondary Antibody Incubation (IR-labeled) PrimaryAb->SecondaryAb Imaging Infrared Imaging SecondaryAb->Imaging Analysis Data Analysis (pERK/Total ERK Ratio) Imaging->Analysis End End: Quantified ERK Phosphorylation Analysis->End

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-1-methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Fluoro-1-methyl-4-piperidinemethanol, a compound with significant potential in research, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety, ensuring that every step is grounded in authoritative standards and a deep understanding of the material's potential hazards.

Understanding the Hazard Profile

Before any protective equipment is selected, a thorough understanding of the compound's toxicological and physical hazards is paramount. While comprehensive data on this specific molecule may be limited, information from Safety Data Sheets (SDS) for structurally similar compounds provides a strong basis for a conservative safety strategy. Key hazards identified for analogous piperidine derivatives include:

  • Serious Eye Damage/Irritation : This is a primary concern, with related compounds classified as causing severe eye damage[1][2].

  • Skin Corrosion/Irritation : Contact with the skin can lead to irritation or, in some cases, chemical burns[3].

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation[3].

  • Acute Toxicity (Oral) : May be harmful if swallowed[2][4].

  • Aquatic Toxicity : The substance is often classified as toxic to aquatic life with long-lasting effects, necessitating careful disposal[1].

This profile dictates a multi-faceted PPE strategy that protects all potential routes of exposure: ocular, dermal, and respiratory.

The Core Ensemble: A Multi-Layered Defense

The selection of PPE is not a static choice but a dynamic risk assessment. The following sections detail the minimum required PPE and the rationale behind each component.

Ocular and Face Protection: The First Line of Defense

Given the high risk of severe eye damage, standard safety glasses are insufficient. The causality is clear: a simple splash could lead to irreversible injury.

  • Mandatory Equipment : Tightly fitting, indirectly vented chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required whenever handling the compound in any form[1][3].

  • Enhanced Protection : When there is a significant risk of splashing (e.g., during solution transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles[5]. The face shield protects the entire face from splashes and provides a secondary barrier for the eyes.

Skin and Body Protection: An Impermeable Barrier

Direct skin contact must be prevented. The choice of gloves and lab coats is critical and should be based on chemical resistance and the nature of the task.

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves or double-gloving (e.g., a PE/EVAL inner glove with a nitrile outer glove) provides enhanced protection[6]. Gloves must be inspected for tears or pinholes before each use and removed using the proper technique to avoid contaminating the skin[7]. Always wash hands thoroughly with soap and water after removing gloves.

  • Body Protection : A professional lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a disposable chemical-resistant coverall (e.g., Tyvek) should be worn over the lab coat[8][9]. All protective clothing should be removed immediately if it becomes contaminated.

Respiratory Protection: Safeguarding Against Inhalation

The primary strategy for respiratory protection is engineering controls. All work with this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize the generation of airborne dust and aerosols[10].

  • Under Standard Fume Hood Use : When handled exclusively within a fume hood, respiratory protection may not be required.

  • When Engineering Controls Are Insufficient : If a fume hood is unavailable, or if procedures are likely to generate significant dust or aerosols (e.g., during a large spill or cleanup), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with combination P95 (or P100 for higher protection) and organic vapor cartridges is recommended[7]. All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational and Disposal Plans

A proactive safety plan extends beyond PPE to include handling, emergency, and disposal protocols.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned experimental procedure.

PPE_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_selection Phase 2: PPE Selection cluster_ops Phase 3: Operations & Disposal Start Start: New Procedure Involving This compound RiskAssessment 1. Conduct Risk Assessment: - Review SDS - Identify hazards (solid, solution) - Evaluate scale and procedure Start->RiskAssessment Consult 2. Consult Lab Safety Protocol RiskAssessment->Consult BasePPE 3. Base Level PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Consult->BasePPE Decision 4. Is there a splash risk or is it a large-scale reaction? BasePPE->Decision EnhancedFace 5a. Add Full Face Shield & Chemical Apron Decision->EnhancedFace Yes StandardHandling 5b. Proceed with Base PPE Decision->StandardHandling No DecisionDust 6. Will solid be handled outside a fume hood? EnhancedFace->DecisionDust RespProtection 7. Mandate Air-Purifying Respirator (P95/OV) DecisionDust->RespProtection Yes FumeHood 7b. Proceed with Base PPE (in fume hood) DecisionDust->FumeHood No Proceed 8. Proceed with Experiment RespProtection->Proceed StandardHandling->DecisionDust FumeHood->Proceed Spill Spill Occurs Proceed->Spill Decontaminate 9. Decontaminate Work Area Proceed->Decontaminate SpillResponse Execute Spill Response Plan: - Evacuate - Don enhanced PPE - Use spill kit Spill->SpillResponse SpillResponse->Decontaminate Disposal 10. Dispose of Waste: - Contaminated PPE - Chemical Waste (Follow Hazardous Waste Protocol) Decontaminate->Disposal End End of Procedure Disposal->End

Caption: Workflow for PPE selection and safe handling.

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab CoatRequired if outside a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronNot required in a fume hood
Running Reactions Chemical Splash Goggles & Face ShieldNitrile Gloves (consider double)Lab Coat & Chemical ApronNot required in a fume hood
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical GlovesChemical-Resistant CoverallsAir-Purifying Respirator
Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[3].

  • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1][3].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][8].

Storage and Disposal
  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[1][5][11]. The storage area should be locked or otherwise secured.

  • Disposal : All waste, including contaminated PPE, empty containers, and the chemical itself, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations[1][5]. Do not allow the product to enter drains or waterways[11].

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture where cutting-edge research and uncompromising safety coexist.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.